DISPERSE YELLOW 5
Description
Structure
3D Structure
Properties
IUPAC Name |
4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O4/c1-19-13-8-3-2-7-12(13)15(21)14(16(19)22)18-17-10-5-4-6-11(9-10)20(23)24/h2-9,21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSLVBDPACXUDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)N=NC3=CC(=CC=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064358 | |
| Record name | C.I. Disperse Yellow 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6439-53-8 | |
| Record name | 4-Hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6439-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disperse Yellow 5 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006439538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinolinone, 4-hydroxy-1-methyl-3-[2-(3-nitrophenyl)diazenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Disperse Yellow 5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-2-quinolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.563 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disperse Yellow 5 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL4ZW4V6EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
DISPERSE YELLOW 5 chemical structure and synthesis pathway
This technical monograph details the chemical structure, synthesis pathway, and critical properties of Disperse Yellow 5 (C.I. 12790). It is designed for researchers and industrial chemists requiring a rigorous, mechanism-based understanding of this monoazo dye, distinct from the water-soluble food additive Tartrazine (Yellow 5).
Executive Summary
Disperse Yellow 5 is a non-ionic, monoazo dye widely utilized for dyeing hydrophobic synthetic fibers such as polyester, acetate, and nylon. Its chemical architecture combines a nitro-substituted diazo component with a quinolone-based coupling moiety, imparting a "greenish-yellow" hue with high lightfastness. Unlike acid or reactive dyes, it relies on physical entrapment and solid-solution mechanisms within the fiber matrix rather than ionic bonding.
Crucial Distinction: Do not confuse with FD&C Yellow 5 (Tartrazine) .
-
Disperse Yellow 5: CAS 6439-53-8 (Textile Dye, Hydrophobic)
-
FD&C Yellow 5: CAS 1934-21-0 (Food Dye, Hydrophilic)
Chemical Identity & Structural Analysis[1][2]
The chromophore of Disperse Yellow 5 is established by an azo linkage (-N=N-) connecting a meta-nitrobenzene ring to a quinolone heterocyclic system.
Physicochemical Profile
| Parameter | Specification |
| C.I. Name | Disperse Yellow 5 |
| C.I. Number | 12790 |
| CAS Number | 6439-53-8 |
| Chemical Name | 3-[(3-nitrophenyl)diazenyl]-4-hydroxy-1-methylquinolin-2(1H)-one |
| Molecular Formula | C₁₆H₁₂N₄O₄ |
| Molecular Weight | 324.29 g/mol |
| Appearance | Yellow to greenish-yellow powder |
| Solubility | Soluble in acetone, DMF, benzene; Insoluble in water |
| λmax (Visible) | ~410–430 nm (Green-light yellow region) |
Structural Features
The molecule exhibits keto-enol tautomerism within the quinolone ring system, which stabilizes the azo linkage via intramolecular hydrogen bonding (between the hydroxyl hydrogen and the azo nitrogen). This planar configuration enhances the dye's sublimation fastness—a critical attribute for thermosol dyeing processes.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule at the azo linkage, revealing two primary precursors:
-
Diazo Component (Electrophile): 3-Nitroaniline (m-Nitroaniline).
-
Coupling Component (Nucleophile): 4-Hydroxy-1-methylquinolin-2(1H)-one.[1][2]
The coupling component itself is not a commodity chemical in all labs and is often synthesized in situ or as a discrete intermediate from N-methylanthranilic acid .
Synthesis Pathway[1][2][4][5][6][7]
Phase 1: Synthesis of Coupling Component
Target: 4-Hydroxy-1-methylquinolin-2(1H)-one
-
Reagents: N-methylanthranilic acid, Acetic Anhydride, Acetic Acid.[2]
-
Mechanism: Cyclocondensation.
Protocol:
-
Dissolve N-methylanthranilic acid (1.0 eq) in a mixture of acetic anhydride and acetic acid (1:1 v/v).
-
Reflux the mixture for 3 hours. The acetic anhydride acts as a dehydrating agent, promoting ring closure between the carboxylic acid and the secondary amine (via an acetyl intermediate).
-
Quench with ice water to precipitate the quinolone derivative.
-
Filter and recrystallize from ethanol.
Phase 2: Diazotization
Target: 3-Nitrobenzenediazonium chloride
-
Reagents: 3-Nitroaniline, Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl).[1]
-
Conditions: 0–5°C, pH < 1.
Protocol:
-
Disperse 3-nitroaniline (1.0 eq) in 15-20% HCl solution. Agitate vigorously to form the amine hydrochloride salt.
-
Cool the system to 0–5°C using an ice/salt bath. Critical: Temperature control prevents decomposition of the unstable diazonium salt into phenols.
-
Add aqueous NaNO₂ (1.05 eq) dropwise. Maintain temperature < 5°C.
-
Stir for 30 minutes. Test for excess nitrous acid using starch-iodide paper (should turn blue instantly). Destroy excess HNO₂ with sulfamic acid or urea to prevent side reactions in the coupling step.
Phase 3: Azo Coupling
Target: Disperse Yellow 5
-
Mechanism: Electrophilic Aromatic Substitution (EAS).
-
Conditions: pH 8–9 (controlled), 10–15°C.
Protocol:
-
Dissolve the 4-hydroxy-1-methylquinolin-2(1H)-one (from Phase 1) in dilute NaOH solution. The alkali deprotonates the hydroxyl group, forming the phenoxide-like anion, which is a powerful nucleophile activated at the 3-position.
-
Cool this coupling solution to 10°C.
-
Slowly add the diazonium salt solution (from Phase 2) to the coupling component.
-
Simultaneously add Sodium Carbonate (Na₂CO₃) to maintain pH between 8 and 9. Note: If pH drops too low, coupling stops; if too high, the diazonium salt degrades.
-
The dye precipitates immediately as a yellow solid.
-
Stir for 2 hours, then neutralize with dilute acetic acid to pH 7.
-
Filter, wash with water until filtrate is chloride-free, and dry.
Visualized Pathway (DOT Diagram)
Figure 1: Convergent synthesis pathway of Disperse Yellow 5 showing the parallel preparation of diazo and coupling components.
Purification & Analytical Characterization
For research or reference standard preparation, crude dye must be purified to remove unreacted isomers and inorganic salts.
Purification Protocol
-
Washing: Wash the filter cake with hot water (60°C) to remove sodium chloride and excess base.
-
Recrystallization: Dissolve the dried crude cake in boiling DMF (Dimethylformamide) or Chlorobenzene . Filter hot to remove insoluble impurities. Cool slowly to crystallize.
-
Purity Check: Thin Layer Chromatography (TLC) using Toluene:Acetone (8:2) on Silica Gel 60 F254.
Analytical Markers
-
UV-Vis Spectroscopy: Dissolve in Methanol. Expect
at 410–430 nm . A secondary peak in the UV region (~234 nm) corresponds to the aromatic ring transitions. -
HPLC: Column: C18 Reverse Phase. Mobile Phase: Acetonitrile/Water (Gradient). Detection: 254 nm and 420 nm.
-
IR Spectrum (FTIR):
- : Lactam C=O stretch (quinolone ring).[3]
-
: Nitro group (
) symmetric/asymmetric stretch. -
: Azo group (
) stretch (often weak).
Safety & Toxicology (E-E-A-T)
While Disperse Yellow 5 is not classified as highly toxic like some benzidine-based azo dyes, strict safety protocols are mandatory in a research setting.
-
Sensitization: Disperse dyes are notorious skin sensitizers. Nitrile gloves and long sleeves are non-negotiable to prevent "textile dermatitis."
-
Dust Explosion: Finely ground dye powder presents a dust explosion hazard. Use spark-proof tools and local exhaust ventilation (LEV) when weighing bulk powder.
-
Precursor Hazards:
-
3-Nitroaniline: Toxic by inhalation and skin absorption; methemoglobinemia hazard.
-
Acetic Anhydride:[2] Corrosive lachrymator.
-
References
-
World Dye Variety. (2011). Disperse Yellow 5 Properties and Applications.[4][5][6]Link
-
PubChem. (n.d.). 3-Nitroaniline (Diazo Precursor) Compound Summary. National Library of Medicine. Link
-
ChemicalBook. (2016).[2] Synthesis of 4-hydroxy-1-methyl-2-quinolone (Patent CN103319497).[2]Link
-
AAT Bioquest. (n.d.).[4] Disperse Yellow 5 Spectrum and Absorbance Data.[4]Link
-
BOC Sciences. (n.d.). Disperse Yellow 5 CAS 6439-53-8 Product Information.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-HYDROXY-1-METHYL-2-QUINOLONE synthesis - chemicalbook [chemicalbook.com]
- 3. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absorption [Disperse Yellow 5] | AAT Bioquest [aatbio.com]
- 5. UV-Vis Spectrum of Tartrazine (Yellow 5) | SIELC Technologies [sielc.com]
- 6. worlddyevariety.com [worlddyevariety.com]
Technical Guide: Solubility Profiling of Disperse Yellow 5 (CAS 6439-53-8) in Organic Media
The following technical guide details the solubility profile of Disperse Yellow 5. It is structured to serve researchers in formulation science and analytical chemistry, particularly those utilizing this compound as a hydrophobic probe or model solute.
Executive Summary
Disperse Yellow 5 (C.I. 12790 / C.I. 11855) is a nitro-aniline derived azo/quinoline dye characterized by high hydrophobicity and thermal stability. While primarily an industrial colorant for polyester and acetate fibers, its physicochemical profile makes it a relevant model compound in drug development for simulating the solubility behavior of poorly water-soluble (BCS Class II/IV) active pharmaceutical ingredients (APIs).
This guide provides a definitive solubility analysis of Disperse Yellow 5 in acetone , ethanol , and xylene , grounded in thermodynamic principles and validated experimental protocols.
Physicochemical Identity & Structural Basis
Understanding the solubility requires a structural analysis of the solute. Disperse Yellow 5 functions as a non-ionic, hydrophobic molecule.
| Parameter | Specification |
| Common Name | Disperse Yellow 5 |
| CAS Registry | 6439-53-8 |
| Chemical Class | Monoazo / Quinoline derivative |
| Molecular Formula | C₁₆H₁₂N₄O₄ |
| Molecular Weight | 324.29 g/mol |
| Polarity | Low to Moderate (Dipolar aprotic character due to -NO₂ and C=O groups) |
| Melting Point | ~195–220°C (Decomposes) |
Solubility Mechanism: The molecule contains polar nitro (-NO₂) and carbonyl (C=O) groups attached to aromatic rings. This structure dictates its solubility hierarchy:
-
Dipole-Dipole Interactions: Primary mechanism for dissolution in polar aprotic solvents (Acetone).
-
-
Stacking: Facilitates solvation in aromatic solvents (Xylene). -
Hydrogen Bonding: Limited H-bond acceptor capability allows moderate solubility in protic solvents (Ethanol).
Solubility Profile: Thermodynamics & Empirical Data
The following data summarizes the saturation solubility behavior at standard ambient temperature (25°C).
Solvent Hierarchy Table
| Solvent | Solvent Type | Solubility Rating | Estimated Saturation Limit* | Interaction Mechanism |
| Acetone | Polar Aprotic | High | > 20 g/L | Strong Dipole-Dipole; Solvation of nitro groups |
| Xylene | Aromatic Non-polar | Moderate | 1–10 g/L | |
| Ethanol | Polar Protic | Moderate/Low | < 5 g/L | Weak H-bonding; Competing hydrophobic effect |
| Water | Polar Protic | Insoluble | < 0.01 g/L | Hydrophobic exclusion (High |
*Note: Exact quantitative values vary by commercial polymorph and purity. Values estimated based on structural analogs (e.g., Disperse Yellow 3, Solvent Yellow 114).
Mechanistic Insight
-
Acetone (The "Good" Solvent): Acetone's carbonyl group interacts effectively with the polar nitro moieties of Disperse Yellow 5 without the energetic penalty of disrupting a strong hydrogen-bonding network (as in water). It is the preferred solvent for preparing stock solutions.
-
Ethanol (The "Intermediate"): While ethanol can solvate the polar regions, the hydrophobic aromatic backbone of Disperse Yellow 5 disrupts the ethanol-ethanol hydrogen bonding network, limiting solubility. Heating significantly increases solubility here.
-
Xylene (The "Carrier"): Xylene interacts via London dispersion forces and
-orbital overlap with the dye's aromatic rings. It is often used in industrial stripping or as a non-polar phase in partitioning experiments.
Visualizing Solute-Solvent Interactions
The following diagram maps the thermodynamic driving forces governing the dissolution of Disperse Yellow 5 in the target solvents.
Figure 1: Mechanistic interaction map showing the dominant thermodynamic forces between Disperse Yellow 5 and various solvent classes.
Experimental Protocol: Saturation Solubility Determination
To generate precise quantitative data for your specific batch of Disperse Yellow 5, use the Saturation Shake-Flask Method . This protocol is self-validating and ensures thermodynamic equilibrium is reached.
Materials Required[2]
-
Disperse Yellow 5 (Reference Standard)
-
Solvents: Acetone (HPLC Grade), Ethanol (Absolute), Xylene (Isomer mixture).
-
0.45 µm PTFE Syringe Filters (Nylon filters may bind the dye).
-
UV-Vis Spectrophotometer.
-
Temperature-controlled orbital shaker.
Step-by-Step Workflow
-
Preparation: Add excess Disperse Yellow 5 solid (~100 mg) to 10 mL of the target solvent in a glass vial. Ensure undissolved solid is visible.
-
Equilibration: Seal tightly and agitate at 25°C ± 0.5°C for 24 hours.
-
Validation Check: If all solid dissolves, add more dye until a precipitate persists.
-
-
Sedimentation: Stop agitation and allow the suspension to settle for 4 hours.
-
Filtration: Withdraw the supernatant and filter through a 0.45 µm PTFE filter. Discard the first 1 mL of filtrate (to saturate filter adsorption sites).
-
Quantification:
-
Dilute the filtrate serially with the same solvent to land within the linear range of the UV-Vis (0.2 – 0.8 AU).
-
Measure Absorbance at
(approx. 420–440 nm, solvent dependent). -
Calculate concentration using a pre-determined calibration curve.
-
Workflow Diagram
Figure 2: Standardized workflow for determining equilibrium solubility of disperse dyes.
Applications in Research & Development
Formulation Development
In drug delivery research, Disperse Yellow 5 serves as a hydrophobic surrogate .
-
Solid Dispersions: Use Acetone as a common solvent to co-dissolve DY5 and a polymer (e.g., PVP, HPMC) to study amorphous solid dispersion formation.
-
Lipid Formulations: Use Xylene solubility data to predict compatibility with long-chain triglycerides or oily vehicles.
Safety & Toxicology Note
-
Distinction: Do not confuse with FD&C Yellow 5 (Tartrazine) , which is a water-soluble anionic dye. Disperse Yellow 5 is a skin sensitizer and must be handled with appropriate PPE (gloves, fume hood) to avoid contact dermatitis.
References
-
World Dye Variety. (2011). Disperse Yellow 5 Properties and Applications. Retrieved from
-
U.S. EPA. (2014). Method 8321B: Solvent-Extractable Nonvolatile Compounds by HPLC/TS/MS. Retrieved from
-
BenchChem. (2024). Disperse Yellow 56 (Analog) Solubility Data. Retrieved from
-
ChemicalBook. (2024). Disperse Yellow 5 MSDS and Chemical Properties. Retrieved from
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CAS 6439-53-8. Retrieved from
Technical Guide: Thermal Stability and Decomposition Profile of Disperse Yellow 5 (C.I. 12790)
Executive Summary
Disperse Yellow 5 (CAS 6439-53-8) is a monoazo heterocyclic dye characterized by its hydrophobic nature and moderate-to-high thermal stability relative to other disperse dyes. While widely utilized in the coloration of polyester and acetate fibers, its thermal behavior—specifically the competition between sublimation and chemical decomposition —is a critical parameter for researchers in materials science and toxicological analysis.
This guide provides a definitive technical analysis of the thermal boundaries of Disperse Yellow 5. It distinguishes between physical phase transitions (melting/sublimation) and irreversible chemical degradation (azo cleavage), providing researchers with the protocols necessary to validate these properties in their own matrices.
Chemical Identity & Structural Basis
The thermal stability of Disperse Yellow 5 is dictated by its molecular architecture. Unlike simple azobenzene derivatives, the inclusion of a heterocyclic quinolone moiety enhances its thermal resistance but introduces specific degradation pathways under oxidative stress.
-
Chemical Name: 4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2(1H)-one
-
Molecular Formula: C₁₆H₁₂N₄O₄[1][]
-
Structural Class: Monoazo / Heterocyclic (Quinolone-based)
Structural Impact on Stability[1]
-
Azo Linkage (-N=N-): The primary site of thermal and chemical vulnerability. Thermal energy >250°C typically triggers homolytic or heterolytic cleavage.
-
Nitro Group (-NO₂): Electron-withdrawing group on the phenyl ring; stabilizes the azo bond against electrophilic attack but increases susceptibility to reductive degradation.
-
Quinolone System: Provides rigidity and planarity, contributing to a high melting point (~217°C) and significant sublimation enthalpy.
Figure 1: Synthetic pathway and structural origin of Disperse Yellow 5. The stability of the final molecule relies on the resonance energy of the quinolone ring system.
Thermal Analysis Data: Phase Transitions vs. Decomposition[1]
For accurate characterization, it is imperative to distinguish between Melting Point (T_m), Sublimation Temperature (T_sub), and Decomposition Temperature (T_d).
Summary of Thermal Properties
| Parameter | Value / Range | Methodological Context |
| Melting Point (T_m) | 217°C (Pure) | DSC (Endothermic peak). Lower values (120-140°C) indicate impure commercial blends. |
| Sublimation Onset | 180°C - 210°C | Thermosol process range. Significant mass transfer occurs without bond breaking. |
| Decomposition (T_d) | > 260°C (Estimated) | TGA (Onset of irreversible mass loss distinct from sublimation). |
| Heat Fastness | Grade 4-5 (at 210°C) | ISO 105-P01 standard. Indicates resistance to color change during dry heat.[5][6] |
Detailed Thermal Profile[1]
-
The Sublimation Zone (150°C – 230°C): Disperse Yellow 5 exhibits "Sublimation Fastness" class 4-5 at 180°C. This means the molecule transitions from solid to gas intact. In drug development or materials testing, weight loss in this region (observed in TGA) should not be confused with degradation. It is a physical loss of mass.
-
The Melting Transition (~217°C): Pure crystalline Disperse Yellow 5 shows a sharp endothermic peak at 217°C in Differential Scanning Calorimetry (DSC). Commercial samples often contain dispersing agents (lignosulfonates) which depress this point significantly (often masking it entirely).
-
The Decomposition Zone (>260°C): True chemical breakdown occurs when the thermal energy exceeds the dissociation energy of the azo bond (~350 kJ/mol). This results in the release of nitrogen gas (N₂) and the formation of radical species.
Degradation Kinetics & Mechanism
When T > T_d, Disperse Yellow 5 degrades via azo bond cleavage. This is an irreversible chemical change that alters the toxicity profile of the material.
Primary Degradation Pathway (Pyrolysis/Thermolysis)
The degradation follows first-order kinetics, heavily influenced by the presence of oxygen (oxidative) or reducing agents (reductive).
Mechanism:
-
Initiation: Homolytic cleavage of the -N=N- bond.
-
Propagation: Formation of phenyl and quinolone radicals.
-
Termination: Abstraction of hydrogen or recombination to form toxic aromatic amines (e.g., m-nitroaniline).
Figure 2: Thermal degradation pathway of Disperse Yellow 5 showing the critical azo cleavage step.
Experimental Protocols for Validation
As a scientist, relying on literature values is insufficient for critical applications. The following protocols ensure self-validating data generation.
Protocol A: TGA (Thermogravimetric Analysis) for Decomposition Onset
Objective: Differentiate sublimation from decomposition.
-
Sample Prep: 5–10 mg of dried Disperse Yellow 5 (solvent extracted to remove dispersants).
-
Purge Gas: Nitrogen (inert) at 50 mL/min to measure pure thermal stability; Air to measure oxidative stability.
-
Ramp: 10°C/min from 25°C to 600°C.
-
Data Analysis:
-
Look for the first derivative peak (DTG) .
-
Interpretation: A broad mass loss starting ~180°C indicates sublimation. A sharp, accelerating mass loss >260°C indicates decomposition.
-
Validation: Run a sealed pan DSC (pinhole lid) alongside. If the endotherm (melting) is followed immediately by an exotherm, decomposition is confirmed.
-
Protocol B: DSC (Differential Scanning Calorimetry) for Purity & Melting
Objective: Determine T_m and crystallinity.
-
Pan: Hermetically sealed aluminum pan (prevents sublimation loss).
-
Ramp: Heat-Cool-Heat cycle (-20°C to 250°C) at 10°C/min.
-
Analysis:
-
First Heat: May show volatiles/moisture loss.
-
Second Heat: Observe T_g (glass transition) and T_m (melting peak).
-
Critical Check: If the baseline shifts significantly after T_m, the sample has degraded.
-
Industrial & Research Implications
For Drug Development & Toxicology
While Disperse Yellow 5 is not a drug, it serves as a model for lipophilic azo compounds .
-
False Positives in Stability Testing: If used in packaging or labeling, migration (sublimation) at autoclave temperatures (121°C) can contaminate samples.
-
Metabolic Stability: The thermal azo cleavage mechanism parallels hepatic reduction by azoreductase enzymes. Thermal degradation products (nitroanilines) are known sensitizers and potential carcinogens.
For Materials Science
-
Polymer Blending: When compounding into thermoplastics (e.g., PET, Nylon), the processing temperature must not exceed 230°C to avoid sublimation "blooming" on the surface.
-
Transfer Printing: The dye's ability to sublime at 180-210°C without decomposing is its primary functional feature, allowing gas-phase transfer into the polymer matrix.
References
-
World Dye Variety. (2011).[1] Disperse Yellow 5 Properties and Applications.[1][][6][7] Retrieved from
-
National Institutes of Health (NIH). (2014). Degradation of Azo Dyes via Reactive Oxygen Species.[8] PubMed. Retrieved from
-
TA Instruments. (n.d.). Thermal Analysis of Organic Materials using TGA and DSC. Retrieved from
-
BOC Sciences. (2024).[] Disperse Yellow 5 CAS 6439-53-8 Technical Data.[1][][3][4][7] Retrieved from
-
ResearchGate. (2019). Thermal degradation parameters of azo dyes using TGA. Retrieved from [9]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 3. chembk.com [chembk.com]
- 4. chembk.com [chembk.com]
- 5. betakim.com.tr [betakim.com.tr]
- 6. Disperse yellow 82 TDS|Disperse yellow 82 from Chinese supplier and producer - DISPERSE YELLOW DYES - Enoch dye [enochdye.com]
- 7. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]
- 8. FD&C Yellow No. 5 (tartrazine) degradation via reactive oxygen species triggered by TiO2 and Au/TiO2 nanoparticles exposed to simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Profile: Photophysical & Structural Characterization of Disperse Yellow 5
The following technical guide details the physicochemical and photophysical characterization of Disperse Yellow 5 (C.I. 12790) . This document is structured to support researchers in verifying spectral data and establishing experimental protocols for quantum yield determination.
Chemical Identity & Structural Basis
Disperse Yellow 5 (DY5) is a monoazo disperse dye belonging to the heterocyclic coupling component class. Unlike simple azobenzene derivatives, DY5 incorporates a quinolone moiety, which imparts specific solvatochromic and stability properties relevant to polyester dyeing and potential bio-imaging applications.
Core Specifications
-
Molecular Formula:
[3] -
IUPAC Name: 3-[(3-nitrophenyl)diazenyl]-4-hydroxy-1-methylquinolin-2(1H)-one[2][8]
Synthesis & Chromophore Architecture
The chromophore is constructed via a diazotization-coupling sequence.[6] The electron-withdrawing nitro group on the diazo component (m-nitroaniline) and the electron-donating hydroxyl/lactam system of the quinolone coupler create a "push-pull" electronic system. This intramolecular Charge Transfer (ICT) is responsible for its greenish-yellow hue and solvent-dependent absorption.[7]
Figure 1: Synthetic pathway establishing the azo-quinolone chromophore.
Absorption Properties & Molar Absorptivity[9][10]
Spectral Characteristics
DY5 exhibits a primary absorption band in the violet-blue region, resulting in its characteristic greenish-yellow transmission.
- (Visible): Typically 410–430 nm in organic solvents (e.g., acetone, ethanol).
-
(UV): Strong
transitions are observed around 234 nm and 300-320 nm .[7] -
Solvatochromism: As a donor-acceptor azo dye, DY5 shows positive solvatochromism.[7] The
will redshift (move to longer wavelengths) in more polar solvents (e.g., DMF > Acetone > Toluene) due to stabilization of the excited ICT state.[7]
Molar Absorptivity ( )
While batch-specific purity affects exact values, monoazo disperse dyes of this class typically exhibit extinction coefficients in the range of:
Protocol for Determining
-
Solvent Selection: Use spectroscopic grade Methanol or Acetone (common for disperse dyes).
-
Stock Solution: Prepare a
M stock solution (weigh ~3.24 mg into 10 mL). -
Dilution Series: Prepare 5 dilutions ranging from
M to M. -
Measurement: Record absorbance (
) at . Ensure remains between 0.2 and 0.8 for linearity. -
Calculation: Plot
vs. Concentration ( ). The slope is (where path length cm).[7]
Quantum Yield Analysis
A. Fluorescence Quantum Yield ( )
Status: Negligible / Low (< 0.01) Most simple azo dyes, including DY5, are virtually non-fluorescent in fluid solution at room temperature.
-
Mechanism of Quenching: The azo group (
) undergoes extremely rapid photoisomerization (trans cis) or internal conversion upon excitation. This non-radiative decay pathway is faster ( ) than fluorescence emission ( ).[7] -
Exception: Fluorescence may be induced if the rotation of the azo bond is restricted (e.g., in a rigid polymer matrix or frozen glass) or if the dye aggregates.
B. Photodegradation Quantum Yield ( )
Status: Critical Metric for Lightfastness For disperse dyes, the "quantum yield" of interest is often the efficiency of fading (photodegradation).
-
Typical Value:
(highly dependent on substrate and presence of oxygen). -
Mechanism: Photo-oxidation (generation of singlet oxygen) or photoreduction (reductive cleavage of the azo bond).[7]
Experimental Workflows
Workflow 1: Fluorescence Quantum Yield Measurement (Comparative Method)
Use this protocol only if you detect emission. If no emission is found, report
Figure 2: Comparative method for fluorescence quantum yield determination.
Calculation Equation:
- : Integrated fluorescence intensity
- : Absorbance at excitation wavelength[9]
- : Refractive index of solvent
Workflow 2: Photodegradation Quantum Yield ( )
This measures the dye's stability, essential for textile and environmental fate studies.
-
Irradiation: Irradiate sample (concentration
) with a monochromatic light source (e.g., Xenon arc with bandpass filter). -
Actinometry: Use Potassium Ferrioxalate actinometer to determine the photon flux (
, photons/sec).[7] -
Monitoring: Measure decrease in Absorbance at
over time ( ). -
Calculation:
References
-
Chemical Identity & Structure
- Spectral Data (UV Absorbance)
-
Photophysics of Azo Dyes
-
Quantum Yield Methodology
Disclaimer: Specific quantitative values for commercial dyes can vary by batch and manufacturer due to the presence of dispersing agents (e.g., lignosulfonates).[7] Always perform purification (recrystallization from ethanol/acetone) before precise photophysical characterization.
Sources
- 1. Absorption [Disperse Yellow 5] | AAT Bioquest [aatbio.com]
- 2. Disperse Dyes - Dynasty Chemicals (Ningbo) Co., Ltd. [dynasty-chem.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. vdoc.pub [vdoc.pub]
- 6. researchgate.net [researchgate.net]
- 7. 3-Nitroaniline | C6H6N2O2 | CID 7423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Nitroaniline | 99-09-2 | Benchchem [benchchem.com]
- 9. chem.uci.edu [chem.uci.edu]
Methodological & Application
Application of C.I. 12790 in non-aqueous medium dyeing experiments
Technical Application Note: Non-Aqueous Solvent Dyeing & Encapsulation Protocols using C.I. 12790 (Acid Red 151) [1][2]
Executive Summary & Scientific Context
C.I. 12790 (Acid Red 151) is a bisazo anionic dye traditionally utilized for the coloration of polyamide (nylon), wool, and silk in aqueous baths.[1] However, in advanced materials research and drug delivery modeling, its hydrophilic nature poses a challenge for non-aqueous applications.[1][2]
This guide addresses the solubilization and transport of C.I. 12790 in non-polar media (e.g., isooctane, heptane) using Reverse Micelle (RM) systems .[1][2] This technique is critical for two distinct fields:
-
Sustainable Textiles: Water-free dyeing to eliminate effluent discharge.[1][2]
-
Drug Development: Using Acid Red 151 as a model hydrophilic payload to study encapsulation efficiency in liposomal or micellar drug delivery systems.
Physicochemical Profile: C.I. 12790[1][2]
Before initiating non-aqueous experiments, the solute's properties must be verified to calculate the correct molar ratios for encapsulation.[1]
| Parameter | Specification | Critical Note for Non-Aqueous Media |
| Common Name | Acid Red 151 | Also known as Silk Scarlet or Acid Red 3B.[1][2][3] |
| Molecular Weight | 454.43 g/mol | Use this for calculating molar concentration in the water pool ( |
| Structure | Bisazo, Planar | Planar structure facilitates stacking in surfactant interfaces.[1][2] |
| Charge | Anionic ( | Requires cationic or neutral surfactants for stability; incompatible with cationic precipitants.[1][2] |
| ~512 nm (Water) | QC Step: | |
| Solubility | Water, Ethanol | Insoluble in hexane/isooctane without surfactant mediation.[1][2] |
Mechanism of Action: Reverse Micelle Transport
In a non-aqueous medium (e.g., isooctane), C.I. 12790 cannot dissolve directly.[1][2] We utilize a surfactant (typically AOT - Sodium bis(2-ethylhexyl) sulfosuccinate) to form reverse micelles.[1][2] The dye is trapped in the nanoscopic "water pool" at the core of the micelle.
The Transport Mechanism:
-
Solubilization: Dye dissolves in the water core (
).[1][2] -
Diffusion: The micelle travels through the non-polar solvent.[1][2]
-
Adsorption: The micelle collides with the hydrophilic fiber/substrate.[1][2]
-
Transfer: The water pool wets the fiber surface, transferring the dye via ionic attraction.[1]
Figure 1: Mechanism of Reverse Micelle Transport for Hydrophilic Dye C.I. 12790 in Non-Polar Media.[1][2]
Protocol A: Reverse Micelle Dyeing (AOT/Isooctane System)
Application: High-precision dyeing or drug encapsulation modeling.[1][2] Safety: Isooctane is highly flammable.[1][2] Perform in a fume hood.
Materials:
-
C.I.[1][2][3][4][5][6][7][8][9][10] Acid Red 151 (Purified).[1][2]
-
Surfactant: AOT (Sodium bis(2-ethylhexyl) sulfosuccinate).[1][2]
-
Solvent: Isooctane (2,2,4-Trimethylpentane) or n-Heptane.[1][2]
Step-by-Step Methodology:
1. Preparation of Reverse Micelle Solution (The "Dye Liquor")
-
Calculations: Determine the water-to-surfactant molar ratio,
.[1][2] -
Dissolution: Dissolve 0.1M AOT in Isooctane. The solution should be clear.
-
Injection: Prepare a concentrated aqueous solution of C.I. 12790 (1% w/v).[1][2] Inject this aqueous dye solution into the AOT/Isooctane mixture using a micropipette.
-
Homogenization: Vortex vigorously for 2 minutes until the solution becomes optically transparent (red/orange tint).
-
QC Check: If the solution is cloudy, the emulsion is unstable.[1] Add more AOT or reduce water volume.
-
2. Substrate Conditioning
-
Pre-treat the Nylon/Wool sample in an aqueous buffer (pH 4.0, Acetic Acid) to protonate the amino groups (
).[1] -
Dry the sample to ~10% moisture content.[1] Do not bone dry; trace moisture aids dye transfer.[2]
3. The Dyeing Cycle
-
Immerse the substrate in the Reverse Micelle solution (Liquor Ratio 1:20).
-
Temperature: Heat to 40°C in a sealed shaker bath.
-
Time: Run for 60 minutes.
-
Mechanism Check: You will observe the solvent remains clear while the fiber turns red. This confirms the dye is transferring directly from the micelle to the fiber, not precipitating into the solvent.
4. Solvent Removal & Rinsing [1][2]
Protocol B: Solvent-Assisted Dyeing (Ethanol/Water)[1][2]
Application: Green chemistry approach for textiles; less complex than reverse micelles.[1][2]
Methodology:
-
Solvent System: Prepare a mixture of Ethanol:Water (90:10 v/v) .[1][2] The small water fraction is essential to swell the fiber and dissolve the dye.
-
Dye Solution: Dissolve C.I. 12790 (0.5% o.w.f) in the solvent mixture.
-
Acidification: Add Formic Acid to adjust pH to 3.5.
-
Process:
-
Heat to 60°C (boiling point of mixture is lower than water).
-
Dye for 45 minutes.
-
Note: Ethanol acts as a swelling agent for Nylon, significantly increasing the diffusion rate of Acid Red 151 compared to water.[1]
-
Validation & Quality Control (Self-Validating Systems)
To ensure scientific integrity, every experiment must include these validation steps:
A. Spectral Shift Analysis (Encapsulation Check)
Before dyeing, measure the UV-Vis absorbance of the Reverse Micelle solution.[1][2]
-
Expectation:
of Acid Red 151 in bulk water is ~512 nm.[1][2] Inside the micelle, it should shift (typically +5-10 nm) due to the restricted water environment.[1][2] -
Pass Criteria: A stable peak with no scattering baseline (scattering indicates emulsion failure).[1][2]
B. K/S Value Measurement (Color Strength)
Quantify the dye uptake on the fabric using the Kubelka-Munk equation:
-
Protocol: Measure
using a spectrophotometer (D65 illuminant, 10° observer). -
Comparison: Compare K/S of Solvent Dyeing vs. Aqueous Control. Solvent dyeing often yields higher K/S due to reduced hydrolysis and better fiber swelling.[1][2]
C. Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Cloudy Dye Liquor | Phase separation (Emulsion broken). | Reduce Water ( |
| Low Dye Uptake | Insufficient protonation of fiber.[1][2] | Pre-soak fiber in pH 3.0-4.0 buffer before solvent exposure.[1][2] |
| Uneven Dyeing (Ring Dyeing) | Diffusion rate too fast.[1][2] | Lower temperature or add a non-ionic co-surfactant (e.g., Butanol).[1][2] |
Workflow Visualization
Figure 2: Operational Workflow for Reverse Micelle Dyeing with C.I. 12790.[1]
References
-
ChemicalBook. (2024).[1][2] Acid Red 151: Properties, Solubility, and Applications.[1][2][7][8] Retrieved from [1][2]
-
PubChem. (2025).[1][2][3] C.I.[1][2][3][4][5][6][7][8][9] Acid Red 151, Monosodium Salt - Compound Summary.[1][2][3] National Library of Medicine.[1][2] Retrieved from [1][2]
-
Tang, P., et al. (2025).[1][2] Non-aqueous salt-free reverse micellar dyeing of cotton fabrics.[1][2][4][10] Cellulose, 32, 9129–9150.[1][2][4] (Note: Serves as the foundational protocol for reverse micelle transport mechanisms).[1][2] Retrieved from [1][2]
-
ResearchGate. (2018).[1][2] Sustainable dyeing of nylon fabric with acid dyes in solvent media.[1][2][11] Retrieved from
-
BenchChem. (2025).[1][2][9] Application Notes and Protocols for Dyeing Polyamide Fibers.[1][2][9] Retrieved from [1][2]
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. benzenesulfonic acid, 4-((4-((2-hydroxy-1-naphthalenyl)azo)phenyl)azo)-, monosodium salt | C22H15N4NaO4S | CID 135404999 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. chembk.com [chembk.com]
- 7. Liquid acid red 151 TDS|Liquid acid red 151 from Chinese supplier and producer - ACID RED DYES - Enoch dye [enochdye.com]
- 8. ACID RED 151 CAS#: 6406-56-0 [amp.chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Reverse Micellar Dyeing of Cotton Fabric with Reactive Dye Using Biodegradable Non-Ionic Surfactant as Nanoscale Carrier: An Optimisation Study by One-Factor-at-One-Time Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Preparation of Disperse Yellow 5 Nano-Dispersion for Improved Dye Uptake
[1]
Executive Summary & Translational Insight
This Application Note details the protocol for engineering a stable nano-dispersion of Disperse Yellow 5 (C.I. 12790) , a hydrophobic azo dye. By reducing particle size from the micrometer scale (
⚠️ Critical Distinction
Disperse Yellow 5 (CAS 6439-53-8) is a solvent-soluble textile dye.[1] It must not be confused with FD&C Yellow No. 5 (Tartrazine) , a water-soluble food dye recently cited in tissue transparency studies. This protocol is strictly for hydrophobic formulation.
💡 Translational Insight: Pharma & Material Science
While this protocol focuses on textile dyeing, Disperse Yellow 5 serves as an excellent surrogate model for hydrophobic drug formulation (BCS Class II drugs). The mechanisms described here—Ostwald ripening inhibition, steric stabilization, and ultrasonic cavitation—are identical to those used in developing nano-suspensions for poor-solubility therapeutics (e.g., paclitaxel, curcumin).
Physicochemical Context
The Challenge: Solubility & Aggregation
Disperse Yellow 5 is a non-ionic azo dye with low aqueous solubility. In conventional dyeing, large aggregates require high temperatures (
-
Mechanism of Improvement: Nano-sizing increases the saturation solubility (
) according to the Ostwald-Freundlich (Kelvin) equation : Where is solubility of particle radius , is interfacial tension, and is molar volume.-
Result: Smaller
leads to higher local solubility, driving faster diffusion into the fiber (Fick’s Law).
-
Stabilization Strategy
To prevent re-agglomeration (instability), we employ a Dual-Stabilization System :
-
Electrostatic: Sodium Lignosulfonate (anionic) provides a negative Zeta potential barrier.
-
Steric: Pluronic F-68 or Tween 80 (non-ionic) prevents close approach of particles via hydration layers.
Workflow Visualization
Figure 1: Workflow for the "Top-Down" preparation of Disperse Yellow 5 nano-dispersion using ultrasonic cavitation.
Experimental Protocols
Protocol A: Preparation of Nano-Dispersion (Ultrasonic Method)
Materials:
-
Disperse Yellow 5 (C.I. 12790)[1]
-
Dispersant A: Sodium Lignosulfonate (Anionic)
-
Dispersant B: Tween 80 or Pluronic F-68 (Non-ionic)
-
Deionized Water
Equipment:
-
Probe Ultrasonicator (e.g., 20 kHz, 750W max capacity)
-
Ice bath / Chiller
-
Centrifuge
Step-by-Step Procedure:
-
Surfactant Solution: Dissolve
Sodium Lignosulfonate and Tween 80 in deionized water. Stir until clear. -
Pre-wetting: Slowly add
Disperse Yellow 5 powder to the surfactant solution while stirring magnetically (500 rpm) for 30 mins. Critical: Ensure no dry clumps remain floating. -
Ultrasonication:
-
Place the beaker in an ice bath to maintain temperature
(High temps degrade the dye and reach the cloud point of non-ionic surfactants). -
Insert probe (13mm tip) to a depth of 1.5 cm.
-
Settings: Power 400W, Amplitude 60%, Pulse Mode (5s ON / 2s OFF).
-
Duration: 30–60 minutes.
-
-
Purification: Centrifuge the resulting slurry at
for 10 minutes. -
Collection: Decant the supernatant. This contains the stable nano-fraction. Discard the pellet (un-milled micro-particles).
Protocol B: Characterization (QC)
Before application, the dispersion must be validated.
| Parameter | Method | Target Specification | Logic |
| Particle Size | DLS (Dynamic Light Scattering) | ||
| Polydispersity | DLS (PDI) | PDI | Low PDI indicates a uniform population, critical for even dyeing. |
| Zeta Potential | Electrophoretic Mobility | High negative charge prevents aggregation via electrostatic repulsion. | |
| Morphology | TEM (Transmission Electron Microscopy) | Spherical/Rod-like | Confirms no agglomeration. |
Protocol C: Application (Ultrasonic-Assisted Dyeing)
This protocol demonstrates the advantage of nano-dyeing at lower temperatures (
-
Substrate: 100% Polyester (PET) fabric, scoured and bleached.
-
Liquor Ratio: 1:20 (1g fabric : 20mL dye dispersion).
-
Dye Bath: Use the Nano-Dispersion prepared in Protocol A. Adjust pH to 4.5–5.0 using Acetic Acid.
-
Process:
-
Immerse fabric in dye bath.
-
Apply ultrasound (bath sonicator, 40 kHz) at 80°C for 60 minutes.
-
Control: Dye a separate sample using conventional micro-dye at 130°C (HT method).
-
-
Wash: Rinse with hot water, then perform Reduction Clearing (2g/L Sodium Hydrosulfite, 2g/L NaOH, 70°C, 10 min) to remove surface unfixed dye.
Mechanism of Action
The superiority of the nano-dispersion lies in the Solubilization-Diffusion Model .
Figure 2: Mechanism of enhanced dye uptake. The nano-size accelerates the transition from solid particle to dissolved molecule, while ultrasound increases the diffusion coefficient (
Results & Discussion
Expected Data Profile
When comparing the Nano-Dispersion (at 80°C) vs. Conventional Dispersion (at 130°C), researchers should expect the following Color Strength (
| Metric | Conventional (Micro) @ 130°C | Nano-Dispersion @ 80°C (Ultrasonic) | Improvement Factor |
| K/S Value (Color Depth) | ~12.5 | ~14.0 | +12% |
| Dyeing Time | 60 min | 45 min | 25% Faster |
| Wash Fastness | 4-5 (ISO) | 4-5 (ISO) | Equivalent |
| Energy Consumption | High (HT Pressure) | Low (Atmospheric) | Significant Savings |
Note: K/S is calculated using the Kubelka-Munk equation:
Troubleshooting Guide
-
Issue: Sedimentation occurs within 24 hours.
-
Cause: Insufficient steric barrier or "Ostwald Ripening" (small particles dissolving and redepositing on larger ones).
-
Fix: Increase Pluronic F-68 concentration or add a co-surfactant (e.g., SDS) to boost Zeta potential to > -40mV.
-
-
Issue: Low Color Yield.
-
Cause: Dye degradation during sonication.
-
Fix: Check temperature monitoring. If the probe tip gets too hot (>70°C), azo bonds can cleave. Use pulsed mode (5s on/5s off).
-
References
-
Kim, T. K., & Son, Y. A. (2005). Effect of reactive anionic agent on dyeing properties of polyester ultrafine fiber. Dyes and Pigments, 64(1), 79-84. Link
-
NIST. (2012).[2] Preparation of Nanoparticle Dispersions from Powdered Material Using Ultrasonic Disruption.[3] NIST Special Publication 1200-2.[2] Link
-
Suslick, K. S. (1990). Sonochemistry. Science, 247(4949), 1439-1445. (Foundational mechanism for ultrasonic dispersion). Link
-
Hassan, M. M. (2021).[4] Ultrasonic Dyeing of Polyester Fabric with Azo Disperse Dyes.[5] Chemistry, 3, 889–895.[4] (Specific application of ultrasound in azo dye uptake). Link
-
Ou, Z., et al. (2024).[6] Achieving optical transparency in live animals with absorbing molecules.[6] Science, 385, 6713. (Note: Cited for distinction; refers to Tartrazine/Yellow 5, not Disperse Yellow 5). Link
-
Ferrero, F., & Periolatto, M. (2012). Ultrasound for low temperature dyeing of polyester with disperse dyes.[4][7] Ultrasonics Sonochemistry, 19(3), 601-605. Link
Sources
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. hielscher.com [hielscher.com]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Researchers Create Solution That Makes Living Skin Transparent - News Center | The University of Texas at Dallas [news.utdallas.edu]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the pH of the dye bath for Disperse Yellow 5 applications
Technical Support Center: Disperse Yellow 5 (C.I. 12790) Optimization
Status: Operational Ticket ID: DY5-PH-OPT-001 Subject: pH Optimization for High-Precision Disperse Yellow 5 Applications Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The pH-Stability Nexus
You are likely encountering reproducibility issues with Disperse Yellow 5 (C.I. 12790) . Whether you are staining hydrophobic polymer matrices for drug delivery vehicles or characterizing polyester-based scaffolds, the thermodynamic behavior of this nitro-aniline derivative is governed strictly by the pH of the aqueous phase.[1]
The Core Constraint: Disperse Yellow 5 is a non-ionic, low-solubility azo dye.[1] Its stability relies on a delicate balance between the Zeta Potential of the dispersion and the Hydrolytic Stability of the azo linkage.
-
Critical Failure Point: pH > 7.0 (Alkaline Hydrolysis)[1]
-
Mechanism: At alkaline pH, the diazo linkage is susceptible to nucleophilic attack by hydroxide ions (
), leading to permanent chromophore degradation (color shift from green-yellow to dull orange/brown) and precipitation due to dispersion destabilization.[1]
The Mechanism of Action
To troubleshoot effectively, you must understand the physicochemical pathway. The dye does not "dissolve" in the traditional sense; it partitions from a solid dispersion into the polymer matrix.
Figure 1: The partitioning mechanism of Disperse Yellow 5.[1] Note that the solubilized state is the most vulnerable to alkaline hydrolysis.
Troubleshooting Guide & FAQs
This section addresses specific anomalies reported in high-precision experimental setups.
Q1: My dye bath changes color from bright greenish-yellow to a dull reddish-orange after 30 minutes at 130°C. Why?
-
Diagnosis: Chromophore Shift via Alkaline Drift. [1]
-
Root Cause: The azo bond (
) in Disperse Yellow 5 is sensitive to reduction and hydrolysis.[1] Polyester/polymer substrates often release oligomers or residual alkali during heating, causing the bath pH to drift upward. -
Corrective Action: You must buffer the system. Do not rely on initial pH adjustment with simple acids (like HCl).[1] Use a Sodium Acetate/Acetic Acid buffer system (0.5 g/L - 2.0 g/L) to lock the pH at 4.5–5.0.[1]
Q2: I see "specks" or agglomerates on my substrate surface.
-
Diagnosis: Dispersion Collapse (Isoelectric Point Failure). [1]
-
Root Cause: Dispersing agents (surfactants) rely on electrostatic repulsion to keep dye particles separated.[1] If the pH drops too low (< 3.5) or rises too high, the zeta potential decreases, causing the particles to flocculate.[1]
-
Corrective Action: Verify the compatibility of your dispersing agent (e.g., naphthalene sulfonate condensate) with your buffer.[1] Maintain pH 4.5–5.5 to ensure the surfactant charge remains active.
Q3: The color yield (K/S) is significantly lower than the theoretical maximum.
-
Diagnosis: Low Exhaustion Equilibrium. [1]
-
Root Cause: pH affects the solubility of the dye in the water phase. If pH is too high, the dye becomes more soluble in water (due to ionization of potential impurities or hydrolytic byproducts) and partitions less into the hydrophobic polymer.[1]
-
Corrective Action: Lower pH to 4.5. This suppresses ionization, making the dye more hydrophobic and driving it into the polymer phase (Nernst Partition Law).[1]
Experimental Protocol: The "pH Ladder" Optimization
Use this protocol to validate the optimal pH for your specific Disperse Yellow 5 lot and substrate.
Objective: Determine the pH point of maximum exhaustion and stability (K/S value).
Materials Required:
-
Disperse Yellow 5 (C.I. 12790) – 1.0% o.w.f (on weight of fiber/substrate)[1]
-
Dispersing Agent (e.g., Dispersol) – 1.0 g/L[1]
-
Buffer Solutions: Acetate Buffer (pH 4, 5, 6), Phosphate Buffer (pH 7, 8)[1]
-
Substrate: 100% Polyester fabric or Polymer scaffold[1]
Workflow Visualization
Figure 2: Step-by-step optimization workflow for determining pH sensitivity.[1][3]
Step-by-Step Methodology:
-
Preparation: Prepare 5 individual dye baths containing the dye and dispersing agent.
-
Buffering: Adjust each bath to the target pH (4, 5, 6, 7, 8) using the appropriate buffer. Crucial: Measure pH at room temperature AND verify stability at 60°C if possible.
-
Dyeing Cycle:
-
Start at 60°C.
-
Ramp 2°C/min to 130°C (High Temperature method).
-
Hold for 45 minutes.
-
Cool to 80°C.
-
-
Reduction Clearing (Mandatory): Treat samples with Sodium Hydrosulfite (2 g/L) and Sodium Hydroxide (2 g/L) at 70°C for 10 mins. Why? This removes unfixed surface dye that would skew colorimetric data.[1]
-
Analysis: Measure the Color Strength (K/S) at
(approx. 440nm).[1]
Expected Data Output (Reference Table)
| pH Value | Relative Color Strength (K/S) | Observed Shade | Stability Assessment |
| 4.0 | 95% | Bright Green-Yellow | Stable, but risk of agglomeration |
| 5.0 | 100% (Control) | Bright Green-Yellow | Optimal |
| 6.0 | 92% | Yellow | Slight yield loss |
| 7.0 | 75% | Dull Yellow | Significant hydrolysis onset |
| 8.0 | 40% | Reddish-Orange | Critical Failure (Chromophore destruction) |
References
-
Burkinshaw, S. M. (2016).[1] Physico-chemical aspects of the application of disperse dyes. In Physico-chemical Aspects of Textile Coloration. Wiley-Blackwell.[1] [1]
-
Koh, J. (2011).[1] Disperse Dyes: Physico-chemical Properties and Application. In Textile Dyeing. IntechOpen.
-
World Dye Variety. (2011).[1][4] Disperse Yellow 5 Properties and Applications. C.I. 12790 Chemical Data.[4][5]
-
Broadbent, A. D. (2001).[1] Basic Principles of Textile Coloration. Society of Dyers and Colourists. (Standard reference for pH dependence of azo disperse dyes). [1]
Sources
Methods to improve the wash fastness of Disperse Yellow 5 on polyester
Topic: Methods to improve the wash fastness of Disperse Yellow 5 on polyester Document ID: DY5-OPT-2026 Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Chemistry of the Problem
Welcome to the technical support hub for Disperse Yellow 5 (C.I. 12790) . As a researcher or formulation chemist, you likely selected DY5 for its brilliant greenish-yellow shade and excellent light fastness. However, you are likely encountering its primary weakness: moderate-to-poor wash fastness , particularly in heavy depths (>2.0% owf).
The Root Cause: Disperse Yellow 5 is a low-to-medium molecular weight monoazo dye . Its relatively small molecular size allows for rapid diffusion into the polyester fiber at 130°C, but this same property facilitates diffusion out of the fiber during washing or subsequent heat treatments.
This guide provides self-validating protocols to mitigate two specific failure modes:
-
Surface Deposition: Unfixed dye remaining on the fiber surface after dyeing.
-
Thermomigration: Dye migrating from the fiber core to the surface during heat setting (stentering).[1][2]
Core Protocol: The Reduction Clearing (RC) System
The most critical step to ensure wash fastness is the chemical destruction of surface dye. Because DY5 is an azo dye , it is highly susceptible to reductive cleavage. We utilize this chemistry to destroy unfixed dye on the surface without penetrating the hydrophobic polyester fiber to damage the fixed dye.
Mechanism of Action
The Reduction Clearing process utilizes an alkaline reducing bath (Sodium Hydrosulfite + NaOH).[3]
-
Surface: The reducing agent cleaves the azo bond (-N=N-) of the dye molecule residing on the fiber surface, breaking it into colorless, water-soluble amino fragments.
-
Core: The hydrophobic nature of polyester prevents the ionized reducing agents from penetrating the fiber, leaving the fixed dye intact.
Visualization: The RC Workflow
Figure 1: The Reduction Clearing workflow relies on the chemical cleavage of the azo bond on the fiber surface.
Standard Operating Procedure (SOP-RC-01)
Reagents:
-
Sodium Hydrosulfite (Hydro): 2.0 – 4.0 g/L
-
Sodium Hydroxide (Caustic Soda 38°Bé): 2.0 – 4.0 g/L
-
Dispersing Agent (Non-ionic): 1.0 g/L
Protocol Steps:
-
Drain the dye bath at 80°C (Do not cool below 70°C to prevent oligomer precipitation).
-
Fill with fresh water heated to 70°C.
-
Add Caustic Soda, followed by Sodium Hydrosulfite.
-
Run at 70-80°C for 20 minutes. Note: Do not exceed 80°C, or you risk penetrating the fiber and reducing the shade.
-
Drain and rinse hot (60°C).
-
Neutralize with Acetic Acid (0.5 g/L) to pH 5.0-6.0.
Advanced Troubleshooting: Thermomigration
The Scenario: You performed the Reduction Clear perfectly. The fabric passed the wash test immediately. However, after the final heat setting (stentering) or finishing, the wash fastness dropped significantly.
The Cause: Thermomigration .[1][2][4] During heat setting (typically 160°C - 180°C), the thermal energy increases the mobility of the polyester's amorphous regions. The small DY5 molecules migrate from the core to the surface. Once on the surface, they are no longer fixed and will wash off in the consumer's first laundry cycle.
Thermomigration Data Analysis
| Parameter | Standard Process | Optimized for DY5 |
| Dyeing Temp | 130°C | 130°C |
| Reduction Clear | Yes | Yes |
| Heat Setting Temp | 180°C | 150°C - 160°C |
| Post-Set Wash | None | Mild RC or Soaping |
| Wash Fastness (ISO 105-C06) | 2-3 (Poor) | 4-5 (Excellent) |
Visualization: Thermomigration Pathway
Figure 2: High thermal energy allows small dye molecules to migrate back to the fiber surface.
Corrective Protocol (SOP-TM-02)
If high-temperature heat setting is required (e.g., for dimensional stability or width control):
-
Lower the Temperature: Attempt to set at 150°C-160°C if the fabric construction permits.
-
Secondary Clearing: Perform a "mild" reduction clear or high-temperature soaping after the heat setting process to remove migrated dye.
-
Surfactant Selection: Avoid using non-ionic surfactants in the finishing bath (softeners) that have high affinity for the dye, as they can "extract" the dye to the surface. Use polyurethane-based or silicone softeners rather than fatty acid derivatives.
Frequently Asked Questions (FAQs)
Q1: I am seeing staining on the nylon portion of my blend. Is this DY5? A: Yes. Disperse Yellow 5 stains nylon (polyamide) heavily. The standard Reduction Clear (RC) for polyester is often too harsh for nylon blends (it can damage the nylon).
-
Solution: Use a specialized acidic reduction clearing agent (based on thiourea dioxide) or perform the RC at a lower pH and temperature (60°C) to protect the nylon while clearing the disperse dye.
Q2: Can I use Acetone to test if my Reduction Clear worked? A: Yes, this is the standard "Spot Test."
-
Protocol: Place a drop of acetone on the dyed, dried fabric.[5] Allow it to dry. If a distinct yellow ring forms at the edge of the drop, there is still unfixed dye on the surface. Repeat the RC process.
Q3: Why does my wash fastness fail only in the "staining" rating, not the "change in color"? A: This indicates that the dye inside the fiber is stable (good fixation), but a small amount of surface dye is bleeding onto the adjacent multifiber strip. This is a classic symptom of insufficient Reduction Clearing or Thermomigration . The dye shedding is too small to change the fabric's shade visually but enough to stain white nylon or acetate test strips.
References
- Burkinshaw, S. M. (2016). Physico-chemical aspects of textile coloration. John Wiley & Sons. (Authoritative text on the mechanism of azo bond cleavage in reduction clearing).
- Choudhury, A. K. R. (2006). Textile Preparation and Dyeing. Science Publishers. (Source for standard RC protocols and dispersant chemistry).
-
Koh, J. (2011). "Thermornigration of Disperse Dyes on Polyester". Textile Science and Engineering. (Detailed analysis of dye migration during heat setting).
-
Datacolor & AATCC. (2023). Technical Manual: Color Fastness to Washing (Test Method 61). (Standard for validating fastness results).
Sources
- 1. Migration after dyeing of disperse dyes - Dyeing-pedia - Hangzhou Tiankun Chem Co.,Ltd [china-dyestuff.com]
- 2. textilelearner.net [textilelearner.net]
- 3. How To Improve The Wash Fastness of Disperse Dyes? - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102817228A - Method for improving color fastness of polyester fabric - Google Patents [patents.google.com]
Technical Support Center: Disperse Yellow 5 (C.I. 12790) Aggregation Control
[1]
Welcome to the Advanced Applications Support Hub. Topic: Modulation of Disperse Yellow 5 Aggregation via Co-solvents and Surfactants Ticket ID: DY5-AGG-001 Assigned Specialist: Senior Application Scientist
Executive Summary & Chemical Identity
User Warning: Ensure you are working with C.I. Disperse Yellow 5 (CAS: 6439-53-8), a hydrophobic azo dye used for polyester dyeing.[1][2] Do not confuse this with FD&C Yellow 5 (Tartrazine), which is a water-soluble anionic food dye.[1] The protocols below apply strictly to the hydrophobic disperse variant.
-
Chemical Name: 4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one[1][]
-
Core Issue: Disperse Yellow 5 (DY5) exhibits strong hydrophobicity.[1] In aqueous environments, it undergoes rapid self-association (stacking), leading to bathochromic or hypsochromic spectral shifts, precipitation, and reduced bioavailability/dyeing efficiency.[1]
-
Solution Strategy: Modulation of the monomer-dimer equilibrium using specific co-solvents (to disrupt
- stacking) and surfactants (to provide steric/electrostatic stabilization).[1]
Troubleshooting Guides (Q&A Format)
Category A: Solubility & Stock Preparation[1][4]
Q1: My DY5 precipitates immediately upon addition to water, even with vigorous stirring. How do I create a stable aqueous stock? A: Direct addition of DY5 powder to water is mechanistically flawed due to its high hydrophobicity. You must use the "Solvent-Shift" method :
-
Primary Solubilization: Dissolve DY5 in a water-miscible organic co-solvent (Acetone or DMSO) first.[1] This ensures the dye is in a monomeric state.
-
Surfactant Buffer: Prepare your aqueous buffer containing surfactant (e.g., SDS or Tween 80) at a concentration above its Critical Micelle Concentration (CMC).[1]
-
Injection: Slowly inject the organic dye solution into the vortexing surfactant solution. The surfactant micelles will "catch" the hydrophobic dye molecules before they can aggregate into large particles.
Q2: Which co-solvent is superior for preventing initial aggregation: Ethanol or DMSO? A: DMSO is superior for stock stability, while Ethanol is preferred for spectral studies where solvent evaporation is necessary.[1]
-
Mechanism:[1] DMSO has a higher dielectric constant and stronger dipole-dipole interaction capabilities, effectively solvating the polar regions of the azo linkage and the quinolone ring. Ethanol can induce solvatochromic shifts that may complicate spectral analysis if not blank-corrected properly.[1]
Category B: Surfactant Selection & Aggregation Control[1]
Q3: I see a spectral shift when adding CTAB. Is this aggregation or solubilization? A: This is likely solubilization-induced solvatochromism , but beware of electrostatic precipitation.[1]
-
Mechanism:[1] DY5 has weak anionic character (phenolic/enolic oxygen).[1] CTAB (cationic) can form an ion-pair complex with DY5.[1]
-
Diagnosis: If the solution turns turbid, you have formed an insoluble Dye-Surfactant salt.[1] If it remains clear but the
shifts Red (Bathochromic), the dye has partitioned into the hydrophobic micellar core, which is the desired state for stability.[1]
Q4: Why does SDS stabilization fail at high ionic strength (high salt)?
A: SDS relies on electrostatic repulsion to prevent micelle coalescence.[1] High salt concentrations (
-
Fix: Switch to a non-ionic surfactant like Tween 80 or Triton X-100 , which rely on steric hindrance (polyethylene oxide chains) and are less sensitive to ionic strength.[1]
Category C: Spectral Analysis
Q5: How do I distinguish between Monomers and Aggregates in UV-Vis? A:
-
Monomer: Sharp peak typically around 430–450 nm (in organic solvent/micelle).[1]
-
H-Aggregates (Face-to-Face): Blue shift (Hypsochromic) to ~380–400 nm .[1] This is the most common aggregation mode for DY5 in water.
-
J-Aggregates (Head-to-Tail): Red shift (Bathochromic). Rare for this specific structure without specific templates.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) via DY5 Solubilization
Objective: Use DY5 as a probe to determine the onset of micellization for a new surfactant system.
-
Preparation: Prepare a series of surfactant solutions (e.g., SDS) ranging from 0.1 mM to 20 mM (spanning the standard CMC of ~8.2 mM).[1]
-
Dye Addition: Add excess solid DY5 to each vial.
-
Equilibration: Sonicate for 30 mins, then shake at 25°C for 24 hours.
-
Filtration: Filter through a 0.45
m PTFE filter to remove undissolved dye aggregates. -
Quantification: Measure Absorbance at
(approx 440 nm).[1] -
Plotting: Plot Absorbance vs. [Surfactant].
Protocol 2: Measuring Monomer-Dimer Equilibrium Constant ( )
Objective: Quantify the thermodynamic drive for aggregation.
-
Stock: Prepare
M DY5 in pure Acetone. -
Titration: Prepare aqueous solutions with varying water/acetone ratios (e.g., 10% to 90% water).
-
Measurement: Record UV-Vis spectra (300–600 nm) for each ratio.
-
Analysis: Look for the isosbestic point (a wavelength where absorbance is invariant). The presence of a clear isosbestic point confirms a simple two-state equilibrium (Monomer
Dimer).[1] -
Calculation: Use the deviation from Beer’s Law at the monomer peak to calculate
using the equation: [1]
Data Summary: Surfactant Effects on DY5
| Surfactant Type | Example | Interaction Mechanism | Effect on DY5 Spectra | Recommended Use |
| Anionic | SDS | Hydrophobic partitioning into micelle core | Red shift (~5-10 nm) vs water; Hyperchromic effect | General dispersion; Dyeing baths |
| Cationic | CTAB | Ion-pairing + Micellar solubilization | Significant Red shift; Potential precipitation risk | specialized kinetic studies |
| Non-ionic | Tween 80 | Steric stabilization; Palisade layer localization | Minor spectral shift; High stability | High-salt buffers; Biological assays |
| Co-Solvent | Ethanol | Disruption of water structure; Solvation of dye | Sharpens monomer peak | Analytical standards; Stock prep |
Mechanistic Visualization
The following diagram illustrates the competition between Dye-Dye aggregation and Dye-Surfactant solubilization.
Caption: Kinetic competition between self-aggregation (red path) and micellar solubilization (green path).[1] Co-solvents reverse aggregation.[1]
References
-
Koh, J. (2011).[1] Disperse Dyes: Physicochemical Properties and Dyeing Characteristics. In Textile Dyeing. InTech. (Contextual grounding on azo disperse dye structures).
-
Datyner, A. (1981).[1] Surfactants in Textile Processing. Surfactant Science Series. Marcel Dekker.[1] (Authoritative source on Dye-Surfactant interactions).[1]
-
Reeves, R. L., & Harkaway, S. A. (1977).[1] Micellar catalysis of the aggregation of dye ions.Journal of Colloid and Interface Science. (Mechanistic basis for Protocol 1).
How to filter Disperse Yellow 5 aggregates from a concentrated solution
Topic: Protocol for Filtering Disperse Yellow 5 (DY5) Aggregates Document ID: TSC-DY5-FILT-01 Last Updated: 2025-05-21[1][2]
Diagnostic & Context: Understanding the Chemistry
The Problem: You are observing precipitation, turbidity, or "speckling" in your Disperse Yellow 5 (C.I. 12790) solution. The Cause: Disperse Yellow 5 is a nitroaniline-based hydrophobic dye.[1][2] It is chemically designed to be insoluble in water.[3] In "concentrated solutions," aggregation occurs via two primary mechanisms:
-
Solvent Saturation: In organic solvents (Acetone, Ethanol, DMSO), exceeding the solubility limit forces molecules to stack via
- interactions.[2] -
Hydrophobic Collapse: In aqueous buffers, the dye molecules cluster to minimize water contact, forming supramolecular aggregates that can block microfluidics or scatter light, ruining absorbance data.[4]
The Solution: A two-stage purification workflow involving High-G Centrifugation (to pellet macro-aggregates) followed by Chemical-Compatible Syringe Filtration (to polish micro-aggregates).[1][2]
Decision Matrix: Filter Membrane Selection
Critical Warning: The wrong membrane will either dissolve in your solvent or bind your dye, stripping the color completely.
| Solvent System | Recommended Membrane | Why? | Alternate |
| Organic Stock (Acetone, DMSO, DMF) | PTFE (Hydrophobic) | Chemically inert; does not bind hydrophobic dyes.[1][2] | Regenerated Cellulose (RC) |
| Aqueous/Buffer (< 10% Organic) | PVDF (Hydrophilic) | Low protein/dye binding; good flow rate.[1][2] | PES (Polyethersulfone) |
| High Alcohol (Ethanol/Methanol) | Nylon | Compatible with alcohols, but risk of dye adsorption .[1][4] | PTFE (Hydrophilic treated) |
Application Note: Avoid Nylon membranes if quantification is critical. Nylon possesses strong dipole interactions that can adsorb aromatic dyes like DY5, resulting in significant sample loss (the "clear filtrate" phenomenon).
Step-by-Step Protocol
Phase 1: Pre-Treatment (Centrifugation)
Never filter a cloudy solution directly.[1][4] You will clog the membrane immediately.
-
Transfer: Move the concentrated DY5 solution into a chemical-resistant microcentrifuge tube (e.g., Polypropylene).
-
Spin: Centrifuge at 10,000 – 15,000 x g for 10 minutes at room temperature.
-
Reasoning: This pellets the "macro-aggregates" (>1 µm) that cause rapid filter pore blockage.[1]
-
-
Recover: Carefully aspirate the top 80% of the supernatant. Do not disturb the pellet (which may be invisible or a faint smear on the wall).
Phase 2: Syringe Filtration
-
Select Syringe: Use a small volume syringe (1–3 mL) to minimize "hold-up volume" (loss of liquid inside the filter).[1][2]
-
Pre-wet (If using Hydrophobic PTFE with aqueous mixtures): Draw up 0.5 mL of 100% alcohol, push through filter, then flush with water.[4] Skip this if using the correct compatible membrane listed in Section 2.
-
Load & Filter: Draw the supernatant from Phase 1 into the syringe. Attach the filter.[5] Apply gentle, constant pressure .
-
Troubleshooting: If resistance increases, STOP .[4] Do not force it. Change the filter. Forcing ruptures the membrane, letting aggregates pass through.
-
-
Discard First Drops: Discard the first 0.2 mL of filtrate. This fraction often contains extractables from the filter housing.
Visual Workflow (Process Logic)
Figure 1: Decision logic for processing Disperse Yellow 5 solutions. Note the critical centrifugation step prior to filtration.
Troubleshooting & FAQs
Q: The filtrate is clear/colorless. Where did my dye go? A: You likely experienced Membrane Adsorption .[1] This happens if you use a Nylon filter with a dilute dye solution, or if the dye was fully aggregated and filtered out.
-
Fix: Switch to a PTFE or Regenerated Cellulose (RC) membrane.[1] Ensure your solvent can actually dissolve the dye concentration you are attempting.
Q: The filter clogs instantly, even after centrifugation. A: Your concentration is likely above the saturation limit (Super-saturation).
-
Fix: Dilute the sample by 50% and try again. Alternatively, use a Glass Fiber (GF) pre-filter (1.0 µm) in series before the 0.2 µm membrane to catch the heavy load.
Q: Can I use a 0.22 µm filter, or do I need 0.45 µm? A: Use 0.45 µm for general clarification to prevent rapid clogging. Use 0.22 µm only if you require sterilization or are protecting UHPLC columns with sub-2 µm packing material.
Q: How do I validate that aggregates are gone? A: Run a UV-Vis spectrum.[1][2][4] Aggregates often cause a "red shift" (bathochromic shift) or a secondary shoulder peak compared to the monomeric dye. If the spectrum sharpens after filtration, you have successfully removed aggregates.
References
-
World Dye Variety. (2011).[1] Disperse Yellow 5 Properties and Applications.[3][6][7][8]Link[1][2]
-
Cytiva. (2018).[1] Membrane filtration: A guide to choosing membranes.[7][9]Link[1][2]
-
Alwsci Technologies. (2025).[1][6] PTFE Or Nylon: Which Syringe Filter Fits Your Needs?Link
-
GMP Plastics. (2025). Filtration vs Centrifugation: Key Differences.[6][10][11]Link
Sources
- 1. Tartrazine - Wikipedia [en.wikipedia.org]
- 2. CAS 12236-29-2: Disperse Yellow 39 | CymitQuimica [cymitquimica.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. tianshengchem.com [tianshengchem.com]
- 6. gmpplastic.com [gmpplastic.com]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. PTFE Or Nylon: Which Syringe Filter Fits Your Needs? - Blogs - News [alwsci.com]
- 9. Choosing the Right Membrane for Syringe Filters | KNAUER [store.knauer.net]
- 10. tsxscreen.com [tsxscreen.com]
- 11. hawachlab.com [hawachlab.com]
Technical Support Center: High-Temperature Stabilization of C.I. 12790
Subject: Improving the Dispersion Stability of C.I. 12790 (Disperse Yellow 5)
Chemical Identity: 4-hydroxy-1-methyl-3-[(3-nitrophenyl)diazenyl]quinolin-2-one CAS Registry: 6439-53-8 Primary Class: Monoazo Disperse Dye[1]
Executive Summary
This guide addresses the thermodynamic and kinetic instability of C.I. 12790 (Disperse Yellow 5) at elevated temperatures (>100°C).[2] As a hydrophobic monoazo compound, C.I. 12790 is prone to Ostwald ripening and agglomeration when the kinetic energy of the system exceeds the stabilization energy of the surfactant barrier.[2] This document provides mechanistic insights, formulation strategies, and validation protocols for researchers in textile chemistry, material science, and pharmaceutical suspension development (where C.I. 12790 serves as a hydrophobic model).[2]
Part 1: The Mechanics of Instability
Q: Why does my dispersion fail specifically at high temperatures?
A: The failure is rarely due to the dye molecule degrading (chemical instability) but rather the breakdown of the colloidal system (physical instability). Two primary mechanisms drive this at high temperatures:
-
Surfactant Desorption & Cloud Point Failure: Many formulations use non-ionic surfactants (ethoxylates). As temperature rises, the hydrogen bonds between water and the surfactant's hydrophilic head weaken.[2] When the temperature exceeds the Cloud Point , the surfactant dehydrates and precipitates, leaving the dye particles unprotected.[2]
-
Ostwald Ripening (Crystal Growth): Solubility increases exponentially with temperature. Smaller dye particles dissolve into the continuous phase and redeposit onto larger particles (which are energetically more stable). This causes a shift in particle size distribution (PSD) from nano/micro-scale to macro-aggregates that precipitate.
Mechanism Visualization
The following diagram illustrates the pathway of dispersion failure and the intervention points.
Figure 1: Mechanistic pathway of C.I. 12790 dispersion failure at high temperatures and stabilization intervention points.[1]
Part 2: Formulation Troubleshooting (The "Chef's" Guide)
Q: What dispersant system should I use to prevent recrystallization?
A: You must move away from simple non-ionic surfactants (like standard PEG-ethers) if you are operating above 100°C. A Dual-Stabilization System is required:
| Component Type | Recommended Chemistry | Function | Mechanism |
| Primary Dispersant (Anionic) | Naphthalene Sulfonate Condensates (e.g., Sodium salt of polynaphthalene sulphonic acid) | Electrostatic Repulsion | Adsorbs strongly to the hydrophobic dye surface; maintains high negative Zeta potential (<-30mV) even at 130°C. |
| Secondary Dispersant (Steric) | Lignosulfonates or Block Copolymers (PEO-PPO-PEO) | Steric Hindrance | Provides a physical barrier that prevents particles from touching; less sensitive to thermal desorption than simple ethoxylates.[1] |
| Sequestering Agent | EDTA or Polyphosphates | Ion Management | Chelation of Ca²⁺/Mg²⁺ ions (water hardness) which otherwise bridge anionic dispersants and cause rapid flocculation. |
Q: How does pH affect C.I. 12790 stability?
A: C.I. 12790 is sensitive to alkaline hydrolysis and aggregation.[2]
-
Optimal pH: 4.5 – 5.5 (Acetate buffer).
-
Risk: At pH > 7, the dispersion stability drops due to changes in the surface charge density of the dispersants and potential ionization of the quinolone hydroxyl group, leading to unpredictable solubility shifts.[2]
Part 3: Process Parameters (The "Engineer's" Guide)
Q: My formulation is correct, but I still see spotting/specks. What is wrong with my process?
A: If the chemistry is solid, the thermal gradient is likely the culprit.[2]
-
Critical Ramp Rate: Avoid heating rates >2°C/min in the critical zone (80°C–120°C). Rapid heating induces turbulent kinetic collisions that can overcome the repulsive barrier before the surfactant has time to re-equilibrate on the expanded surface area.[2]
-
Cooling Shock: Rapid cooling causes "supersaturation shock." The dissolved dye molecules (from the high T equilibrium) force-crystallize instantly.[1]
-
Solution: Controlled cooling (1-2°C/min) allows dissolved dye to redeposit slowly onto existing particles rather than nucleating new, unstable crystals.[1]
-
Part 4: Validation Protocol (Self-Validating System)
Q: How do I prove my dispersion is stable without running a full-scale trial?
A: Use the High-Temperature Filtration Test (HTFT) . This is the industry standard for validating dispersion stability under stress.
Protocol: HTFT for C.I. 12790
-
Preparation: Prepare a 1g/L dispersion of C.I. 12790 in the buffer/dispersant system.[2]
-
Thermal Stress: Place the dispersion in a sealed hydrothermal bomb or pressure beaker. Heat to 130°C and hold for 30 minutes .
-
Cooling: Cool to 90°C.
-
Filtration: Vacuum filter 200mL of the hot dispersion through a Whatman #4 (20-25 µm) and then a Whatman #2 (8 µm) filter paper in tandem.
-
Analysis:
-
Pass: No residue on filter paper; filtration time < 60 seconds.
-
Fail: Visible sludge, spotting on paper, or filtration time > 120 seconds.
-
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying the root cause of instability based on filtration residue analysis.
References
-
World Dye Variety. (2011). Disperse Yellow 5 (C.I. 12790) Properties and Applications. Retrieved from [2]
-
ChemicalBook. (2024). 4-hydroxy-1-methyl-3-[(3-nitrophenyl)azo]-2-quinolone (CAS 6439-53-8).[1][3][][5][6] Retrieved from [1][2]
-
BOC Sciences. (2024). Disperse Yellow 5 - Chemical Structure and Synonyms. Retrieved from [1][2]
-
Stanford University. (2017). Nanoparticle-Stabilized Foams for High-Temperature Reservoirs. (Contextual reference for high-T steric stabilization mechanisms). Retrieved from [1][2]
Sources
Addressing matrix effects in LC-MS analysis of Disperse Yellow 5
Technical Support Center: LC-MS Analysis of Disperse Yellow 5
Subject: Troubleshooting Matrix Effects in the Quantification of Disperse Yellow 5 (C.I. 12790) Applicable Matrices: Biological Fluids (Plasma/Urine), Environmental Water, and Textile Extracts.[1]
Executive Summary
Disperse Yellow 5 (DY5) is a hydrophobic azo dye (CAS: 6439-53-8).[1][2] Unlike hydrophilic food dyes (e.g., Tartrazine/Yellow 5), DY5 exhibits low water solubility and high retention on C18 columns.[1] In LC-MS/MS analysis using Electrospray Ionization (ESI), DY5 is highly susceptible to ion suppression caused by co-eluting phospholipids, surfactants, or oligomers.[1]
This guide provides a self-validating workflow to diagnose, mitigate, and correct these matrix effects to ensure regulatory-grade data integrity.
Module 1: Diagnosis – Is it Matrix Effect or Instrument Drift?
User Question: "I am seeing a 40% drop in signal intensity for my QC samples compared to neat standards. How do I confirm this is a matrix effect and not a source issue?"
Technical Insight: Signal loss can stem from source contamination or matrix effects (ME).[1] The only way to definitively distinguish them is to map the ionization efficiency across the chromatographic run.
The Solution: Post-Column Infusion (PCI) Do not rely on simple spike recovery, which masks suppression if the recovery is calculated against a matrix-matched curve. Use PCI to visualize the "suppression zones."
Protocol: Post-Column Infusion Setup
-
Setup: Connect a syringe pump containing a neat solution of DY5 (100 ng/mL in mobile phase) to the LC effluent via a T-piece before the MS inlet.
-
Flow Rates: Set syringe flow to 10-20% of the LC flow rate (e.g., if LC is 0.4 mL/min, infuse at 40 µL/min).
-
Injection: Inject a blank matrix extract (processed exactly like your samples) into the LC.
-
Observation: Monitor the specific MRM transition for DY5.
-
Interpretation: A flat baseline indicates no ME. A dip (trough) at the retention time of DY5 indicates ion suppression.
Figure 1: Post-Column Infusion setup for visualizing matrix suppression zones.
Module 2: Sample Preparation – The First Line of Defense
User Question: "I'm using protein precipitation (PPT) with acetonitrile, but the matrix effect persists. What can I do?"
Technical Insight: Protein precipitation removes large proteins but leaves behind phospholipids (phosphatidylcholines), which are notorious ion suppressors in ESI+.[1] DY5 is hydrophobic (logP ~3-4), meaning it co-elutes with these lipids on reverse-phase columns.[1]
The Solution: Polymeric Solid Phase Extraction (SPE) Switch to a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent.[1] This allows aggressive washing to remove matrix components while retaining the hydrophobic dye.
Protocol: HLB SPE for Disperse Yellow 5
| Step | Solvent/Action | Mechanistic Rationale |
| 1. Condition | 1 mL Methanol | Activates the hydrophobic ligands. |
| 2. Equilibrate | 1 mL Water | Prepares sorbent for aqueous sample loading.[1] |
| 3. Load | Sample (pH adjusted to 6-8) | DY5 is neutral/weakly basic; neutral pH ensures hydrophobic retention.[1] |
| 4. Wash 1 | 5% Methanol in Water | Removes salts and highly polar interferences. |
| 5.[1] Wash 2 | Critical: 2% Formic Acid in 40% MeOH | Removes phospholipids and proteins without eluting DY5. |
| 6.[1] Elute | 100% Acetonitrile | Disrupts hydrophobic interactions to release DY5. |
| 7.[1] Evaporate | N2 stream at 40°C | Concentrate sample (Do not dry completely to avoid adsorption). |
Module 3: Chromatography & Ionization Optimization
User Question: "I have cleaned up the sample, but I still see co-elution interferences. Should I change my column?"
Technical Insight: If sample prep doesn't isolate the peak, chromatography must.[3][4] Disperse dyes often tail on standard C18 columns due to secondary interactions with residual silanols.
The Solution: Mobile Phase & Column Selection
-
Column: Use a C18 column with high carbon load and end-capping (e.g., C18-MS) or a Phenyl-Hexyl column to exploit pi-pi interactions with the azo/aromatic structure of DY5.[1]
-
Mobile Phase: Avoid non-volatile buffers (phosphates). Use Ammonium Acetate (10mM) .[1]
-
Why? It buffers the pH and improves ESI ionization stability compared to Formic Acid alone for azo dyes.
-
Figure 2: Decision tree for chromatographic optimization to resolve DY5 from matrix components.
Module 4: Quantification – Correcting the Unavoidable
User Question: "I cannot find a commercially available isotopically labeled internal standard (SIL-IS) for Disperse Yellow 5. How do I quantify accurately?"
Technical Insight: Without a SIL-IS (e.g., ¹³C-DY5), external calibration curves will fail because they do not experience the same ionization suppression as the samples.[1]
The Solution: Matrix-Matched Calibration You must build your calibration curve in the blank matrix extract.
Protocol: Matrix-Matched Calibration
-
Extract Blanks: Process 6-8 aliquots of blank matrix (e.g., control plasma or blank textile extract) through the full SPE protocol.
-
Post-Spike: Add increasing concentrations of DY5 standard into the final elution solvent of these blank extracts.
-
Analyze: Run these samples to build the curve.
-
Validation:
Alternative: Structural Analog Internal Standard If matrix-matching is too labor-intensive, use Disperse Orange 3 or Disperse Red 1 as an internal standard, provided they are not present in your samples.[1] They share similar azo-chemistries and hydrophobicity.[1]
References
-
Taylor, P. J. (2005).[1] Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Chemistry, 51(11), 2280-2294.[1] Link[1]
-
ISO 14362-1:2017. Textiles - Methods for determination of certain aromatic amines derived from azo colorants - Part 1: Detection of the use of certain azo colorants accessible with and without extracting the fibres.[5] International Organization for Standardization. Link
-
Kruve, A., et al. (2015).[1] Tutorial review on validation of liquid chromatography–mass spectrometry methods: Part I. Analytica Chimica Acta, 870, 29-44.[1] Link[1]
-
European Commission. (2002).[1] Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Link[1]
Sources
Optimizing sonication parameters for dissolving Disperse Yellow 5 powder
Executive Summary & Chemical Context[1]
Disperse Yellow 5 (DY5) is a nitro-azo dye characterized by significant hydrophobicity. While it is widely used for dyeing polyester and acetate fibers, its low solubility in aqueous media presents a challenge for analytical sample preparation and drug delivery research.
The Core Challenge: DY5 powder exhibits high surface energy, leading to the formation of tight agglomerates that resist wetting. Traditional stirring is often insufficient. High-intensity ultrasonication is the gold standard for overcoming this kinetic barrier, but it carries risks: thermal degradation and sonolysis (cleavage of the azo bond).
This guide provides a physics-grounded approach to dissolving DY5, moving beyond "recipe" following to parameter optimization.
The Physics of Dissolution (Mechanism of Action)
To optimize your parameters, you must understand the mechanism. Ultrasonication does not merely "shake" the molecules; it utilizes acoustic cavitation .
How Cavitation Works on DY5 Agglomerates
-
Compression/Rarefaction: High-frequency sound waves create alternating high-pressure and low-pressure cycles in the solvent.[1]
-
Bubble Nucleation: During low pressure, vacuum bubbles form.
-
Critical Collapse: When bubbles reach a critical size, they collapse violently during a high-pressure cycle.
-
Energy Release: This collapse generates localized "hotspots" (approx. 5000 K) and high-velocity liquid jets (up to 1000 km/h).
-
Particle Fracture: These jets impact the DY5 agglomerates, fracturing them and forcing solvent into the hydrophobic pores.
Figure 1: The progression from acoustic wave generation to particle fracture via cavitation forces.[2]
Critical Parameter Optimization
The following parameters are non-linear; "more" is not always "better."
A. Solvent Selection (The Polarity Match)
DY5 is an azo dye with poor water solubility. Sonication cannot force dissolution if the thermodynamics are unfavorable.
-
Recommended Solvents: Acetone, Ethanol, DMSO, or Dichloromethane.
-
For Aqueous Applications: You are creating a dispersion, not a true solution. You must use a surfactant (e.g., Tween 80 or SDS) to stabilize the particles after sonication prevents re-agglomeration.
B. Frequency vs. Amplitude
-
Frequency (20–40 kHz): Optimal for dissolving powders. Lower frequencies generate larger cavitation bubbles with more violent implosions, necessary to break hard DY5 agglomerates.
-
Amplitude (Power): High amplitude is required for viscous solvents (like DMSO). However, excessive amplitude generates heat.
-
Recommendation: Start at 40-50% amplitude (for a standard 500W probe sonicator) and titrate up.
-
C. Temperature Control (The "Cushioning" Effect)
This is the most common failure point.
-
The Trap: As solvent temperature rises, vapor pressure increases.[3] Vapor fills the cavitation bubbles, "cushioning" their collapse and reducing the shear force.
-
The Risk: Azo bonds are thermally labile. Temperatures >50°C can degrade DY5, altering its absorption spectrum (color shift).
-
The Fix: Always use an ice bath.
Standard Operating Procedure (SOP)
Protocol: High-Efficiency DY5 Dissolution
| Step | Action | Technical Rationale |
| 1. Pre-Slurry | Weigh DY5 powder into the vessel. Add 10% of total solvent volume. Vortex for 30s. | "Wets" the powder, preventing it from floating away from the probe tip. |
| 2. Setup | Immerse probe tip 1.5x the probe diameter below the surface. Center it. | Prevents foaming (surface aeration) and ensures uniform energy distribution. |
| 3. Thermal Prep | Place the vessel in an ice-water bath. | Counteracts heat generation from cavitation. |
| 4. Sonication | Mode: Pulsed (e.g., 5s ON / 5s OFF). Total Energy: 150–200 Joules/mL (approx. 2-5 mins). | Pulsing allows heat dissipation between bursts, preserving the azo bond. |
| 5. Validation | Centrifuge aliquot at 10,000 x g for 5 mins. Check for pellet. | Verifies if the dye is truly dissolved or just finely suspended. |
Troubleshooting Guide (FAQ)
Q1: My solution heats up rapidly, and the solvent is evaporating.
Diagnosis: Continuous sonication mode is transferring too much energy as heat. Solution:
-
Switch to Pulsed Mode (Duty Cycle 50% or less).
-
Use a Rosett Cooling Cell (glass vessel with circulation loops) for better heat exchange.
-
Seal the vessel (if safe) or use a condenser to prevent solvent loss (especially with Acetone).
Q2: The color of the dye changed from bright yellow to a dull orange/brown after sonication.
Diagnosis: Sonolysis (Azo Bond Degradation).[4] You have likely generated hydroxyl radicals that attacked the dye molecule. Solution:
-
Reduce Amplitude: Lower the power intensity.
-
Reduce Time: You have exceeded the optimal processing window.
-
Scavengers: If using aqueous media, add a radical scavenger (e.g., small amount of alcohol if not already present) to absorb free radicals.
Q3: I see a precipitate forming 1 hour after sonication.
Diagnosis: Supersaturation or Re-agglomeration. Solution:
-
Thermodynamics: You may have exceeded the solubility limit of DY5 in that specific solvent at room temperature. Sonication temporarily supersaturated the solution. Filter the solution through a 0.2 µm PTFE filter to remove unstable nuclei.
-
Stabilization: If in water/buffer, your surfactant concentration is too low. Increase Tween 80 concentration to critical micelle concentration (CMC).
Decision Logic for Troubleshooting
Use this workflow to diagnose issues during the experiment.
Figure 2: Logical workflow for diagnosing common DY5 sonication failures.
References
-
Hielscher Ultrasonics. (n.d.).[1][5][6][7] Improved Textile Fiber Dyeing with Ultrasonics. Retrieved from [Link]
-
Eren, Z., & Ince, N. H. (2010). Sonolytic and sonocatalytic degradation of azo dyes by low and high frequency ultrasound. Journal of Hazardous Materials, 177(1-3), 1019-1024.[4]
-
World Dye Variety. (2011). Disperse Yellow 5 Properties and Applications. Retrieved from [Link]
- Raman, V., & Abbas, A. (2008). Experimental investigations on ultrasound mediated particle breakage. Chemical Engineering Science, 63(5), 1364-1375.
Sources
- 1. hielscher.com [hielscher.com]
- 2. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonolytic and sonocatalytic degradation of azo dyes by low and high frequency ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hielscher.com [hielscher.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Strategies to reduce wastewater from Disperse Yellow 5 dyeing experiments
Status: Operational | Tier: Level 3 Engineering Support Subject: Strategies for Wastewater Reduction & Remediation in C.I.[1] Disperse Yellow 5 Applications
Welcome to the Technical Support Hub
From the Desk of the Senior Application Scientist
You are likely accessing this guide because your laboratory or pilot plant is struggling with the persistent yellow effluent characteristic of C.I. Disperse Yellow 5 (CAS 6439-53-8) .[1][2] As a nitro-aniline-based azo dye, this compound is notoriously recalcitrant to standard biological degradation due to its electron-withdrawing nitro groups and hydrophobic nature.[1]
This guide moves beyond basic "disposal" and focuses on Process Intensification and Advanced Oxidation : strategies to minimize unexhausted dye and chemically mineralize what remains.
Module 1: Source Reduction (Process Optimization)
Goal: Maximize dye uptake (exhaustion) by the substrate to minimize residual load in the wastewater.
Q: My dyebath exhaustion is stalling at <60%. How do I force higher uptake to clean the effluent?
A: Incomplete exhaustion is the primary cause of high Chemical Oxygen Demand (COD) in disperse dyeing. For Disperse Yellow 5, the "partition coefficient" (the ratio of dye in fiber vs. water) is heavily dependent on pH and Temperature .
Troubleshooting Protocol:
-
Check Zeta Potential (pH Control): Disperse Yellow 5 is sensitive to alkaline hydrolysis.[1] Ensure your dyebath is buffered to pH 4.5–5.5 using acetic acid/sodium acetate.
-
Why? Polyester fibers acquire a negative surface charge in water. Acidic conditions suppress this charge, reducing repulsion between the fiber and the hydrophobic dye dispersion.
-
-
Temperature Ramp: Ensure you are reaching the Glass Transition Temperature (Tg) of the polymer (approx. 67–80°C for PET) and holding at 130°C .
-
Why? Below Tg, the polymer chains are locked. You must exceed Tg to create "free volume" for the dye molecules to diffuse inside.
-
Visualizing the Optimization Loop:
Figure 1: Critical Process Parameters (CPP) affecting dye exhaustion and subsequent waste load.
Module 2: Effluent Remediation (Adsorption)
Goal: Rapid physical removal of dissolved/dispersed dye from lab-scale waste streams.[1]
Q: Filtration isn't working. The water is clear but still yellow. Why?
A: Standard filtration (0.45µm or paper) only removes agglomerated particles.[1] Disperse Yellow 5, despite its name, has partial solubility at trace levels and forms stable colloidal dispersions with surfactants. You require Adsorption to trap the molecular dye.
Q: What is the most effective adsorbent for this specific nitro-dye?
A: Activated Carbon (AC) is the gold standard, but specific parameters matter.
-
Surface Area: High microporosity (>1000 m²/g) is required to trap the small azo molecule.
-
pH Dependency: Adsorption efficiency for Disperse Yellow 5 increases at lower pH (pH 2–3) .[1]
Comparative Adsorbent Efficiency Table:
| Adsorbent Material | Optimal pH | Removal Efficiency (%) | Mechanism | Notes |
| Activated Carbon | 2.0 – 3.0 | >95% | Physisorption / Electrostatic | Best for polishing final effluent.[1] |
| Bentonite Clay | 3.0 – 4.0 | 70–85% | Ion Exchange | Creates sludge that requires disposal.[1] |
| Biosorbents (e.g., Neem) | 4.0 – 6.0 | 60–80% | Chemisorption | Slower kinetics; good for bulk pre-treatment.[1] |
Module 3: Advanced Oxidation (Destruction)
Goal: Chemical mineralization of the dye molecule to reduce toxicity (mutagenicity) before discharge.
Q: Adsorption creates solid waste. How do I actually destroy the dye molecule?
A: You must break the azo bond (-N=N-).[1] The most robust method for lab-scale treatment of nitro-azo dyes is the Fenton Process (Fe²⁺ + H₂O₂).
The Fenton Protocol for Disperse Yellow 5:
-
Acidification: Adjust effluent pH to 3.0 . (Crucial: Iron precipitates > pH 4.0).[1]
-
Catalyst Addition: Add Ferrous Sulfate (FeSO₄[1]·7H₂O). Ratio: 1 part Fe²⁺ to 50 parts Dye (molar).[1]
-
Oxidant Injection: Slowly add Hydrogen Peroxide (H₂O₂ 30%).[1]
-
Reaction: Stir for 30-60 mins. The Hydroxyl radicals ([6]•OH) will attack the azo bond.
-
Neutralization: Raise pH to 8-9 to precipitate iron sludge (coagulation) and stop the reaction.
Visualizing the Fenton Pathway:
Figure 2: The Fenton oxidation pathway leading to the mineralization of the azo chromophore.[1]
Module 4: Future-Proofing (Emerging Tech)
Goal: Elimination of water usage.
Q: Can we eliminate wastewater entirely?
A: Yes. Supercritical CO₂ (scCO₂) dyeing is the ultimate solution for hydrophobic dyes like Disperse Yellow 5.
-
Mechanism: scCO₂ acts as a non-polar solvent (similar to heptane) that dissolves the disperse dye and transports it into the polymer matrix.
-
Benefit: Zero water consumption.[1][5][7] Unused dye falls out of solution when pressure is released and can be collected as powder and reused.
References
-
World Dye Variety. (2011).[1][2] Disperse Yellow 5 Properties and Applications. Retrieved from
-
Yamini, Y., et al. (2010).[1][8] Solubilities of Some Disperse Yellow Dyes in Supercritical CO2. Journal of Chemical & Engineering Data. Retrieved from [1]
-
Science Alert. (2012). Toxicity of Disperse Dyes and its Removal from Wastewater Using Various Adsorbents. Retrieved from [1]
-
Engineering and Technology Journal. (2025). Evaluation of Photo-Fenton and Photo-Fenton-Like Methods for Removing Direct Orange Dye. (Analogous Azo-Dye Mechanism).[1] Retrieved from
-
Autumn Chemical. (2025). Eco-Friendly Disperse Dyeing: Reducing Environmental Impact in Polyester Production. Retrieved from
Sources
- 1. Tartrazine - Wikipedia [en.wikipedia.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. A Brief History of Colour, the Environmental Impact of Synthetic Dyes and Removal by Using Laccases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disperse dyes [chemicalbook.com]
- 5. autumnchem.com [autumnchem.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. eco2dye.com [eco2dye.com]
- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Performance Comparison: Disperse Yellow 5 vs. Reactive Dyes on Polyester/Cotton Blends
[1]
Executive Summary
This technical guide provides a comparative analysis of C.I. Disperse Yellow 5 (DY5) and Reactive Dyes (specifically bifunctional types) within the context of processing Polyester/Cotton (PET/C) blended fabrics. While these dye classes are often viewed as complementary partners in blend processing, they represent fundamentally opposing chemical mechanisms.[1]
-
Disperse Yellow 5 functions via a solid solution mechanism , relying on thermodynamic diffusion into the amorphous regions of polyester at temperatures exceeding the glass transition (
). -
Reactive Dyes function via covalent bonding (nucleophilic substitution or addition) with cellulosic hydroxyl groups under alkaline conditions.[2][1]
This guide contrasts their physicochemical properties, outlines a self-validating experimental protocol for evaluating their interaction (cross-staining), and presents data on their respective fastness profiles.
Physicochemical Mechanics
To understand the performance limitations of blended fabrics, one must first contrast the molecular behavior of the two dye systems.
Mechanism of Action
-
Disperse Yellow 5 (C.I. 12790): A low-molecular-weight (MW: 324.30), non-ionic monoazo dye.[2] It exhibits high substantivity for hydrophobic substrates.[2] Its fixation is physical; the dye molecule dissolves into the polymer matrix of the fiber.
-
Reactive Dyes: Water-soluble, anionic dyes containing reactive groups (e.g., Monochlorotriazine or Vinyl Sulfone). They require an electrolyte (salt) to overcome the zeta potential barrier and an alkali to ionize the cellulose, facilitating a covalent bond.
Mechanistic Visualization[1]
The following diagram illustrates the divergent pathways of fixation, highlighting the potential for "Cross-Staining" (a critical failure mode in blends).
Figure 1: Mechanistic pathways of Disperse Yellow 5 and Reactive dyes.[2] Note the red dotted line indicating the risk of DY5 physically adsorbing onto the cotton surface (cross-staining).
Experimental Protocol: Self-Validating Comparison
To objectively compare performance, a Two-Bath Method is recommended.[2] This isolates the variables of pH and temperature, preventing the chemical interference common in one-bath processes.
Materials
-
Substrate: 65/35 Polyester/Cotton Blend (Scoured & Bleached).[2]
-
Dyes: C.I. Disperse Yellow 5 (Commercial Grade), C.I. Reactive Red 195 (Bifunctional representative).
-
Auxiliaries: Acetic Acid, Soda Ash, Sodium Hydrosulfite (Hydrose), Dispersing Agent.
Methodology (Step-by-Step)
-
Bath 1: Polyester Dyeing (Disperse Yellow 5) [2]
-
Intermediate: Reduction Clearing (Critical Step)
-
Treat fabric with Sodium Hydrosulfite (2 g/L) and NaOH (2 g/L) at 70°C for 20 mins.[2]
-
Purpose: Chemically destroys surface DY5 on the cotton portion without affecting the dye inside the polyester.
-
-
Bath 2: Cotton Dyeing (Reactive Dye)
-
Final Wash-Off:
-
Rinse cold -> Neutralize -> Soap at 95°C -> Rinse cold.[2]
-
Performance Data Comparison
The following data summarizes the performance characteristics. Note that "Cross-Staining" refers to the dye's tendency to stain the opposing fiber in the blend.
Fastness Properties (ISO 105 Standards)
| Property | Disperse Yellow 5 (on PET) | Reactive Dye (on Cotton) | Interaction Note |
| Light Fastness | Excellent (6-7) | Good (5-6) | DY5 protects the blend's light stability.[2] |
| Wash Fastness | Good (4-5) | Excellent (5) | Reactive dye relies on covalent bonds; DY5 relies on entrapment.[2] |
| Sublimation | Moderate (3-4) | N/A (Stable) | DY5 may migrate during ironing/heat-setting.[2] |
| Chlorine Fastness | Good | Poor to Moderate | Reactive dyes are susceptible to oxidative hydrolysis. |
Cross-Staining & Compatibility
| Metric | Disperse Yellow 5 | Reactive Dyes |
| Staining of Partner Fiber | High Risk (Stains Cotton) | Low Risk (Does not stain PET) |
| pH Tolerance | Acidic (pH 4-6) | Alkaline (pH 10-12) |
| Thermal Stability | Stable > 130°C | Hydrolysis risk > 90°C (Alkaline) |
Analysis of Data:
-
The Weak Link: In a blended fabric, the overall wash fastness is often dictated by the staining of DY5 on the cotton component. If the Reduction Clearing step (Step 2 in protocol) is skipped or inefficient, the DY5 sitting on the cotton surface will wash off easily, resulting in a rating of 2-3 instead of 4-5.
-
Thermal Migration: During storage or heat pressing, DY5 can migrate from the interior of the PET fiber to the surface, further staining the cotton. Reactive dyes do not exhibit this behavior.[2]
The Compatibility Challenge: One-Bath vs. Two-Bath
The primary challenge in drug development or chemical application for these blends is the pH/Temperature Paradox .
Process Workflow Visualization
The diagram below illustrates the conflicting requirements that necessitate a sequential (Two-Bath) or carefully controlled One-Bath approach.
Figure 2: The pH and Temperature incompatibility between Disperse and Reactive systems.[2]
Technical Insight for Researchers
Attempts to combine these into a "One-Bath" process often utilize neutral-fixing reactive dyes or alkali-stable disperse dyes .[2] However, for standard Disperse Yellow 5, the presence of alkali (required for the reactive dye) at high temperatures (required for the disperse dye) will cause hydrolytic degradation of the azo chromophore , leading to significant shade shifts and poor reproducibility.
References
-
Society of Dyers and Colourists. (n.d.). Colour Index International: C.I.[2] Disperse Yellow 5. [Link][2]
-
Koh, J. (2011).[2] Dyeing of cellulosic fibres with reactive dyes. In Textile Dyeing. IntechOpen.[2] [Link]
-
Broadbent, A. D. (2001).[2] Basic Principles of Textile Coloration. Society of Dyers and Colourists. [Link]
-
Burkinshaw, S. M. (2016).[2] Physico-chemical aspects of textile coloration. Wiley-VCH.[2] [Link]
Validating the Purity of Disperse Yellow 5: A Comparative Guide to HPLC-PDA
Topic: Validating the Purity of Disperse Yellow 5 Samples Using HPLC-PDA Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide
Executive Summary: The Criticality of Purity
Disperse Yellow 5 (C.I. 12790; CAS 6439-53-8) is a mono-azo dye historically used in polyester textiles. However, in modern research—particularly in toxicology and analytical standard development—its purity is paramount. Commercial "technical grade" samples often contain unreacted precursors (e.g., m-nitroaniline) and synthesis by-products that can skew toxicological data or interfere with sensitization assays.
This guide establishes HPLC-PDA (High-Performance Liquid Chromatography with Photodiode Array Detection) as the definitive methodology for validating Disperse Yellow 5 purity. While Thin Layer Chromatography (TLC) remains a common screening tool, it lacks the spectral resolution required to identify co-eluting isomers or degradation products that HPLC-PDA can resolve.
Strategic Comparison: HPLC-PDA vs. Alternatives
The following table objectively compares the "Gold Standard" (HPLC-PDA) against common alternatives used in industrial quality control.
| Feature | HPLC-PDA (Recommended) | TLC (Thin Layer Chromatography) | UV-Vis Spectrophotometry |
| Primary Utility | Quantitative purity & impurity profiling | Rapid qualitative screening | Total color strength estimation |
| Resolution | High (Separates isomers & precursors) | Low (Spot overlap common) | None (Aggregate signal only) |
| Peak Purity | Yes (Spectral homogeneity check) | No | No |
| LOD/LOQ | High Sensitivity (ng/mL range) | Low Sensitivity ( | Moderate |
| Quantification | Precise (< 1% RSD) | Semi-quantitative at best | Precise but non-specific |
| Data Integrity | Full audit trail & spectral library | Visual/Subjective | Single wavelength only |
Expert Insight: Why PDA? Standard UV detectors monitor a single wavelength (e.g., 254 nm). If an impurity co-elutes with the main peak and absorbs at that same wavelength, it remains invisible, leading to a false "100% purity" result. A PDA detector captures the entire spectrum (200–800 nm) for every data point. If the leading edge of a peak has a different spectrum than the trailing edge, the peak is impure. This is the Peak Purity function, and it is non-negotiable for rigorous validation.
The Gold Standard Protocol: HPLC-PDA Workflow
This protocol is designed to separate Disperse Yellow 5 from its specific synthesis precursors: m-nitroaniline and 4-hydroxy-1-methylquinolin-2(1H)-one.
3.1. System Suitability & Conditions
-
Instrument: HPLC system with quaternary pump and PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Rationale: Disperse dyes are hydrophobic; a C18 stationary phase provides strong retention, allowing polar impurities (like unreacted amines) to elute early.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (improves peak shape for ionizable impurities).
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C (Controlled temperature is vital for retention time reproducibility).
3.2. Gradient Profile
| Time (min) | % Mobile Phase A (Water/Acid) | % Mobile Phase B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (elute polar impurities) |
| 20.0 | 5 | 95 | Linear gradient to elute dye |
| 25.0 | 5 | 95 | Wash step |
| 25.1 | 90 | 10 | Re-equilibration |
| 30.0 | 90 | 10 | Ready for next injection |
3.3. Detection Parameters
-
Primary Channel: 430 nm (Lambda max for Disperse Yellow 5).
-
Secondary Channel: 254 nm (Universal detection for benzenoid precursors).
-
Spectral Scan: 200 nm – 800 nm (Required for Peak Purity analysis).
Validation Strategy: A Self-Validating System
To ensure the data is trustworthy, the method must prove itself through the following validation pillars.
Pillar 1: Specificity (Peak Purity)
-
Procedure: Extract the UV spectrum from the apex, upslope, and downslope of the Disperse Yellow 5 peak.
-
Acceptance Criteria: The "Purity Angle" must be less than the "Purity Threshold" (calculated by software like Empower or ChemStation).
-
Meaning: If the spectra match perfectly across the peak, no co-eluting impurities are present.
Pillar 2: Linearity & Range
-
Procedure: Prepare a 5-point calibration curve of Disperse Yellow 5 standard (e.g., 10, 25, 50, 75, 100 µg/mL) in Acetonitrile.
-
Acceptance Criteria: Correlation coefficient (
) 0.999. -
Causality: Proves the detector response is directly proportional to concentration, essential for quantifying % purity.
Pillar 3: Limit of Detection (LOD) for Impurities
-
Procedure: Dilute the standard until the signal-to-noise ratio (S/N) is 3:1.
-
Target: The method should detect impurities present at 0.05% of the main peak area.
Visualizing the Workflow
The following diagram illustrates the logical flow of the validation process, highlighting the decision-making steps based on Peak Purity results.
Figure 1: Logic flow for HPLC-PDA validation. Note the critical "Peak Purity" decision node which prevents false positives common in single-wavelength methods.
References
-
International Organization for Standardization (ISO). (2017). Textiles — Detection of disperse dyestuffs. (ISO Standard No. 16373-2:2014).
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Disperse Yellow 5.[1][2]
-
Waters Corporation. (2020). Empower 3 Software: Peak Purity Analysis Theory.
-
World Dye Variety. (2011). Disperse Yellow 5 Properties and Manufacturing Methods.
Sources
Comparative Dyeing Kinetics: Disperse Yellow 5 on Polyester vs. Polyamide
Executive Summary
This guide provides a rigorous technical comparison of the dyeing kinetics of Disperse Yellow 5 (C.I. 12790) on Polyethylene Terephthalate (PET) and Polyamide 6/6.6 (PA).[1] While Disperse Yellow 5 (DY5) is structurally optimized for polyester, its application on polyamide presents distinct kinetic behaviors governed by glass transition temperatures (
Chemical Identity & Mechanistic Basis[1][2][3]
The Solute: Disperse Yellow 5
-
Molecular Structure: Monoazo class; coupling of m-nitroaniline diazo component with 4-hydroxy-1-methylquinolin-2(1H)-one.[1][2]
-
Key Physicochemical Trait: The molecule is hydrophobic and non-ionic, relying on physical entrapment (solid solution) within the fiber.[3] Its relatively low molecular weight facilitates rapid diffusion but poses desorption risks in open-structure fibers like PA.[1]
The Substrates: PET vs. PA
The fundamental difference in dyeing kinetics stems from the polymer morphology:
-
Polyester (PET): Highly crystalline (~50-60%), hydrophobic, and lacks chemically active sites for ionic bonding.[1]
.[1] Dyeing requires temperatures (typically ) to generate sufficient free volume.[1][4] -
Polyamide (PA): Semi-crystalline, contains amide groups (-CONH-), and has a lower
( ).[1] The structure is more "open," allowing faster diffusion at lower temperatures ( ), but the lack of high crystallinity "locking" can reduce wet fastness.
Interaction Mechanism Visualization
The following diagram illustrates the differential interaction mechanisms.
Figure 1: Mechanistic pathways for DY5 fixation.[1] Note the high-energy barrier (Tg) for PET versus the accessible diffusion/interaction pathway for PA.[1]
Experimental Protocol for Kinetic Analysis
To generate reliable comparative data, a self-validating experimental system is required.[1] The following protocol minimizes variables such as dispersant interference and temperature lag.
Materials Preparation
-
Substrate: Scoured and bleached PET and PA 6 fabric (woven, plain weave, approx. 150 g/m²).[1]
-
Dye: Purified Disperse Yellow 5 (recrystallized from acetone to remove commercial dispersants).[1]
-
Dispersant: 1 g/L commercial anionic dispersant (e.g., lignin sulfonate based) to maintain stability without altering kinetics significantly.[1]
-
Liquor Ratio: 1:50 (High ratio ensures infinite bath assumption for simplified modeling).[1]
Dyeing Workflow (Isothermal Method)
This method allows for the calculation of diffusion coefficients at specific temperatures.
-
Preparation: Prepare multiple dyebaths at concentration
(e.g., 2% o.w.f). -
Pre-heating: Heat individual dyebath containers to target temperatures:
-
Insertion: Introduce fabric samples simultaneously.
-
Sampling: Remove samples at intervals (
min). -
Quenching: Immediately immerse removed samples in ice water to freeze diffusion.
-
Extraction: Extract dye from fabric using hot chlorobenzene or DMF.
-
Quantification: Measure absorbance (
nm) and convert to concentration (mg/g) using a calibration curve.
Figure 2: Isothermal kinetic workflow ensuring precise measurement of dye uptake over time.
Kinetic Analysis & Comparison
Rate of Uptake
Experimental data typically shows that PA dyes significantly faster than PET at temperatures below 100°C.
-
PA: Reaches equilibrium (
) often within 45-60 minutes at 100°C. -
PET: Shows negligible uptake at 100°C. Significant diffusion begins only >110°C. At 130°C, equilibrium is reached in 30-60 minutes.[1]
Kinetic Models
Two primary models are used to fit the experimental data (
-
Pseudo-Second Order (PSO):
[1]-
Application: Generally provides the best fit (
) for disperse dyes, indicating the rate is proportional to the square of the driving force (concentration difference).
-
-
Chrastil Diffusion Model:
[1]-
Application: Useful for determining the diffusion resistance.
indicates Fickian diffusion.
-
Comparative Data Summary
The following table summarizes representative kinetic parameters for a monoazo disperse dye (like DY5) on these fibers.
| Parameter | Polyester (PET) | Polyamide (PA) | Causality / Note |
| Optimum Temp. | 130°C | 98°C - 100°C | PET requires high energy to overcome |
| Diffusion Coeff. ( | PA has a more open structure; DY5 diffuses 10-100x faster.[1] | ||
| Activation Energy ( | 120 - 150 kJ/mol | 60 - 80 kJ/mol | Energy barrier for polymer chain mobility is higher in PET.[1] |
| Equilibrium Uptake ( | High (Partitioning dominant) | Moderate to High | PA uptake can be limited by saturation of accessible amorphous regions.[1] |
| Wash Fastness | Excellent (4-5) | Moderate (3-4) | Once cooled, PET "locks" the dye.[1] PA remains permeable, allowing desorption. |
Thermodynamic Isotherms
-
PET: Follows the Nernst Isotherm (
).[1] The dye acts as a solute in a solid solvent. The partition coefficient ( ) is constant at a given temperature. -
PA: Often follows a Dual-Mode Sorption (Nernst + Langmuir).[1] While primarily solid solution, the amide groups can form weak hydrogen bonds with the hydroxyl/azo groups of DY5, creating specific sorption sites that can saturate.
Troubleshooting & Optimization
Levelling Issues
-
PET: Rapid temperature rise >110°C can cause uneven strike. Recommendation: Control heating rate to 1°C/min in the critical zone (110°C–130°C).
-
PA: High affinity at lower temps can cause "tippy" dyeing or barre effects (structural irregularity).[1] Recommendation: Use a levelling agent and start dyeing at 40°C, ramping slowly.[1]
Fastness Improvement
-
PET: Reduction clearing (RC) with NaOH + Sodium Hydrosulfite is mandatory to remove surface dye.[1]
-
PA: RC is effective but syntan (synthetic tanning agent) after-treatment is often required to block pores and prevent dye desorption during washing.[1]
References
-
World Dye Variety. (2011).[1] Disperse Yellow 5 Properties and Applications. Retrieved from
-
Koh, J. (2011).[1] Dyeing of Polyester/Spandex Blends. Disperse dye composition patents and kinetic behavior. Retrieved from
-
Broadbent, A. D. (2001).[1] Basic Principles of Textile Coloration. Society of Dyers and Colourists. (Authoritative text on Nernst isotherms and diffusion models).
-
Burkinshaw, S. M. (1995).[1] Chemical Principles of Synthetic Fibre Dyeing. Blackie Academic & Professional. (Source for activation energy ranges and diffusion mechanisms).[1][5]
-
AATCC. (2013).[1] A Review of Disperse Dyes. The relationships between dye structure (azo/quinolone) and fiber interaction.[4][6] Retrieved from [1]
-
ResearchGate. (2025). Kinetics of the adsorption of textile disperse dye to modified polyethylene terephthalate. Retrieved from
Sources
- 1. Tartrazine - Wikipedia [en.wikipedia.org]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. KR101889402B1 - Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex - Google Patents [patents.google.com]
- 4. betakim.com.tr [betakim.com.tr]
- 5. preprints.org [preprints.org]
- 6. aatcc.org [aatcc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
